Canola oil fatty acid
Description
Properties
CAS No. |
124018-38-8 |
|---|---|
Molecular Formula |
C7H13NO4 |
Origin of Product |
United States |
Advanced Methodologies for Canola Oil Fatty Acid Analysis and Characterization
Chromatographic Techniques for Canola Oil Fatty Acid Profiling and Quantification
Chromatography is a cornerstone for the separation and quantification of fatty acids in complex mixtures like canola oil. Various chromatographic methods are employed to analyze fatty acids, either as free fatty acids, esterified forms, or as part of intact lipid molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) for Esterified Fatty Acids
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the detailed analysis of fatty acid composition in canola oil. mdpi.com This method typically involves a derivatization step, where the fatty acids are converted into more volatile fatty acid methyl esters (FAMEs) before injection into the gas chromatograph. unibuc.ro This derivatization is necessary because triglycerides (the main components of canola oil) have high boiling points and are not suitable for direct GC analysis. mdpi.com
The separation of FAMEs is achieved on a capillary column, often with a polar stationary phase, which allows for the separation of fatty acids based on their chain length, degree of unsaturation, and the position of double bonds. plos.org Following separation, the eluted compounds are introduced into the mass spectrometer, which provides information on their molecular weight and fragmentation patterns, enabling precise identification. researchgate.netresearchgate.net The use of a flame ionization detector (GC-FID) is also common and provides accurate quantification of the separated fatty acids. nih.gov
Key Research Findings:
GC-MS analysis of canola oil typically reveals a high abundance of oleic acid (C18:1), followed by linoleic acid (C18:2), and α-linolenic acid (C18:3). plos.orgresearchgate.net Saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0) are present in smaller quantities.
Studies have successfully used GC-MS to differentiate canola oil from other vegetable oils based on their unique fatty acid profiles. plos.org
The technique is sensitive enough to detect minor fatty acids, which can be important for quality control and authenticity assessment. researchgate.net
Table 1: Typical Fatty Acid Composition of Canola Oil Determined by GC-MS
| Fatty Acid | Shorthand | Typical Percentage (%) |
| Oleic Acid | C18:1 | 57.53 - 64.40 plos.orgresearchgate.net |
| Linoleic Acid | C18:2 | 20.40 - 22.67 researchgate.netresearchgate.net |
| α-Linolenic Acid | C18:3 | 9.60 - 15.00 plos.orgresearchgate.netresearchgate.net |
| Palmitic Acid | C16:0 | 3.90 - 4.75 researchgate.net |
| Stearic Acid | C18:0 | < 2.0 |
Note: The exact composition can vary depending on the canola variety, growing conditions, and processing methods.
High-Performance Liquid Chromatography (HPLC) for Intact Lipids and Derivatized Forms
High-performance liquid chromatography (HPLC) is a versatile technique used for the analysis of both intact lipids and derivatized fatty acids in canola oil. nih.govpan.olsztyn.pl Unlike GC, HPLC can be used to analyze non-volatile compounds directly, which is advantageous for studying intact triacylglycerols (TAGs), diacylglycerols (DAGs), and free fatty acids (FFAs) without the need for derivatization. academicjournals.orgthermofisher.com
For the analysis of intact TAGs, reversed-phase HPLC (RP-HPLC) is commonly employed, where separation is based on the polarity of the molecules. thermofisher.com This allows for the separation of different TAG species based on their fatty acid composition. Normal-phase HPLC (NP-HPLC) can also be used to separate lipid classes. thermofisher.com When analyzing individual fatty acids, a derivatization step to attach a UV-absorbing or fluorescent tag may be necessary for detection, especially when using UV or fluorescence detectors. nih.gov However, detectors like the evaporative light scattering detector (ELSD) and charged aerosol detector (CAD) can detect underivatized fatty acids. nih.govthermofisher.com Coupling HPLC with mass spectrometry (HPLC-MS) provides enhanced identification capabilities. chromatographyonline.com
Key Research Findings:
HPLC analysis has been successfully used to separate and identify various TAGs in canola oil, providing insights into its complex lipid profile. researchgate.net
The technique can be used to monitor changes in lipid composition during processing and storage, such as the formation of free fatty acids due to hydrolysis. thermofisher.com
HPLC methods have been developed to distinguish fresh canola oil from used or adulterated oils by analyzing the lipid profile. thermofisher.com
Supercritical Fluid Chromatography (SFC) in this compound Separations
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the analysis of lipids, including those in canola oil. uva.es SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of an organic modifier. uva.esnih.gov This mobile phase has properties intermediate between a gas and a liquid, offering advantages such as low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC. nih.gov
A significant advantage of SFC is its ability to analyze thermally labile and non-volatile compounds without derivatization, making it suitable for the direct analysis of free fatty acids and intact glycerides. nih.govresearchgate.net The use of "green" solvent like CO2 also makes it an environmentally friendly technique. Coupling SFC with mass spectrometry (SFC-MS) further enhances its analytical power, allowing for the sensitive and selective detection and identification of a wide range of lipid species. chromatographyonline.com
Key Research Findings:
SFC-MS methods have been developed for the rapid determination of free fatty acids in edible oils, including canola oil, without requiring sample pretreatment. researchgate.net
The technique has been successfully applied to the analysis of complex mixtures of triacylglycerols in vegetable oils. nih.gov
SFC has shown potential in the high-throughput analysis of process-induced contaminants like 3-MCPD and glycidyl (B131873) esters in refined oils. chromatographyonline.com
Advanced Detectors in Chromatographic Analysis of Canola Oil Fatty Acids
The choice of detector in chromatographic analysis is crucial for obtaining sensitive and accurate results. While traditional detectors like UV-Vis and flame ionization detectors (FID) are widely used, several advanced detectors offer enhanced capabilities for this compound analysis.
Mass Spectrometry (MS): As mentioned earlier, coupling GC or HPLC with MS provides unparalleled identification capabilities based on mass-to-charge ratio and fragmentation patterns. researchgate.netchromatographyonline.com High-resolution mass spectrometry (HRMS) offers even greater accuracy in mass measurement, aiding in the confident identification of compounds. chromatographyonline.com
Evaporative Light Scattering Detector (ELSD): The ELSD is a universal detector that can detect any non-volatile analyte. nih.gov It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles. This makes it suitable for the analysis of underivatized fatty acids and lipids that lack a chromophore. nih.govnih.gov
Charged Aerosol Detector (CAD): Similar to the ELSD, the CAD is a universal detector that provides a response that is largely independent of the chemical structure of the analyte. thermofisher.com It generates a charged aerosol from the column effluent and measures the electrical charge, offering high sensitivity for non-volatile compounds. thermofisher.com
Refractive Index (RI) Detector: The RI detector measures the change in the refractive index of the column effluent relative to the pure mobile phase. thermofisher.com It is a universal detector but is generally less sensitive than ELSD or CAD and is sensitive to temperature and pressure fluctuations. nih.gov
Fluorescence Detector (FLD): While most fatty acids are not naturally fluorescent, the FLD can be used for highly sensitive detection after derivatization with a fluorescent tag. thermofisher.com
Spectroscopic Techniques for Structural Elucidation and Monitoring of Canola Oil Fatty Acids
Spectroscopic techniques provide valuable information about the molecular structure and composition of canola oil fatty acids. These methods are often non-destructive and can provide rapid analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the analysis of the chemical composition of canola oil. nih.govmdpi.com Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to provide detailed structural information about the fatty acids present. nih.govdss.go.th
¹H NMR spectroscopy provides information on the different types of protons in the fatty acid chains, allowing for the quantification of total saturated, monounsaturated, and polyunsaturated fatty acids. researchgate.netrsc.org Specific signals can be used to identify and quantify individual fatty acids like oleic, linoleic, and linolenic acids. researchgate.netrsc.org
¹³C NMR spectroscopy offers a wider chemical shift range and provides detailed information about the carbon skeleton of the fatty acids. nih.govdss.go.th It can be used to determine the fatty acid composition, the positional distribution of fatty acids on the glycerol (B35011) backbone (regiochemistry), and to identify cis-trans isomers. nih.gov Magic-angle spinning (MAS) ¹³C NMR allows for the analysis of intact canola seeds without the need for oil extraction. nih.gov
Key Research Findings:
NMR spectroscopy has been shown to be a reliable method for the quantitative analysis of the major fatty acids in canola oil, with results that are comparable to those obtained by GC. nih.govdss.go.th
The technique can provide unique information that is difficult to obtain by other methods, such as the regiochemistry of triacylglycerols. nih.gov
NMR is a valuable tool for monitoring changes in fatty acid composition due to factors like genetic modification or processing. nih.gov
Table 2: Comparison of Analytical Techniques for this compound Analysis
| Technique | Principle | Analytes | Derivatization | Key Advantages | Key Limitations |
| GC-MS | Separation by volatility, detection by mass | Esterified fatty acids | Required | High resolution and sensitivity, excellent for identification mdpi.comresearchgate.net | Destructive, requires derivatization, not for intact lipids mdpi.com |
| HPLC | Separation by polarity | Intact lipids, free fatty acids, derivatized fatty acids | Optional | Versatile, non-destructive for intact lipids nih.govacademicjournals.org | Lower resolution than GC for fatty acids, may require derivatization for sensitive detection nih.gov |
| SFC | Separation using a supercritical fluid mobile phase | Intact lipids, free fatty acids | Not required | Fast, "green" solvent, good for thermally labile compounds uva.esnih.govresearchgate.net | Instrumentation is less common than HPLC or GC |
| NMR | Interaction of nuclear spins with a magnetic field | Intact oil, fatty acids | Not required | Non-destructive, provides detailed structural information, no separation needed nih.govmdpi.com | Lower sensitivity than chromatographic methods, complex spectra dss.go.th |
An in-depth look at the advanced analytical techniques used to characterize the fatty acid profile of canola oil reveals a suite of sophisticated spectroscopic and spectrometric methods. These methodologies provide a detailed understanding of the oil's composition, structure, and the subtle variations that can occur.
1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of the fatty acids within canola oil. By analyzing the magnetic properties of atomic nuclei, NMR can identify and quantify different types of fatty acids.
1 Proton (¹H) NMR Applications
Proton (¹H) NMR spectroscopy is widely used for the rapid analysis of the fatty acid composition in canola oil. It provides quantitative information by analyzing the signals of hydrogen atoms (protons) in different chemical environments within the fatty acid molecules. The integration of specific signal areas in the ¹H NMR spectrum allows for the calculation of the relative percentages of saturated, monounsaturated, and polyunsaturated fatty acids. acs.org
Key proton signals are used to differentiate and quantify the major fatty acid families. For instance, the terminal methyl protons (-CH₃) of linolenic acid resonate at a slightly different chemical shift (around 0.97 ppm) compared to those of oleic, linoleic, and saturated fatty acids (around 0.88 ppm), enabling the specific quantification of this omega-3 fatty acid. researchgate.net The signals from olefinic protons (-CH=CH-) at approximately 5.34 ppm are used to determine the total degree of unsaturation, while the bis-allylic protons (=CH-CH₂-CH=) around 2.75 ppm are unique to polyunsaturated fatty acids like linoleic and linolenic acid. researchgate.net
Table 1: Characteristic ¹H NMR Chemical Shifts for Canola Oil Fatty Acids Data sourced from multiple studies and represents typical values.
| Functional Group | Proton Type | Typical Chemical Shift (ppm) | Corresponding Fatty Acid(s) |
|---|---|---|---|
| Terminal Methyl | -CH₃ | ~0.88 | Saturated, Oleic, Linoleic |
| Terminal Methyl | -CH₃ | ~0.97 | Linolenic |
| Methylene (B1212753) Chain | -(CH₂)n- | ~1.28 | All fatty acids |
| Allylic | -CH₂-CH=CH- | ~2.05 | Oleic, Linoleic, Linolenic |
| α-Methylene | -CH₂-COO- | ~2.30 | All fatty acids |
| Bis-allylic | =CH-CH₂-CH= | ~2.75 | Linoleic, Linolenic |
| Olefinic | -CH=CH- | ~5.34 | Oleic, Linoleic, Linolenic |
2 Carbon (¹³C) NMR Applications
Carbon (¹³C) NMR spectroscopy offers a more detailed structural analysis compared to ¹H NMR due to its much wider range of chemical shifts (~200 ppm), which results in less signal overlap. nih.gov This technique is particularly effective for distinguishing between fatty acids with different chain lengths and for identifying the position of fatty acids on the glycerol backbone (regiochemistry). bohrium.com Although it is less sensitive than ¹H NMR because of the low natural abundance of the ¹³C isotope, it provides more refined structural data. nih.gov
The ¹³C NMR spectrum is typically divided into distinct regions corresponding to different carbon atoms: the carbonyl region (~172-174 ppm), the olefinic region (~127-132 ppm), and the aliphatic region, which includes the terminal methyl and various methylene carbons (~14-34 ppm). researchgate.net These detailed spectra allow for the precise quantification of major oil components, including oleic, linoleic, and linolenic acyl chains, and can detect cis-trans isomers. bohrium.com
Table 2: Characteristic ¹³C NMR Chemical Shifts for Canola Oil Fatty Acids Data sourced from multiple studies and represents typical values.
| Functional Group | Carbon Type | Typical Chemical Shift (ppm) | Corresponding Fatty Acid(s) |
|---|---|---|---|
| Terminal Methyl | ω-1 | ~14.1 | All fatty acids |
| Methylene | ω-2 | ~22.6 | Saturated, Oleic, Linoleic |
| Methylene | ω-3 | ~31.9 | Saturated, Oleic |
| Allylic | C-8, C-11 (Oleic) | ~27.2 | Oleic, Linoleic, Linolenic |
| Olefinic | =CH | ~127-132 | Oleic, Linoleic, Linolenic |
| Carbonyl | C-1 (Ester) | ~172.8 - 173.3 | All fatty acids |
3 Two-Dimensional NMR Techniques for this compound Structure Determination
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of complex molecules like fatty acids, as they reveal correlations between different nuclei.
COSY (COrrelation SpectroscopY) : This homonuclear technique maps the coupling relationships between protons (¹H-¹H). ajprd.com It is used to trace the connectivity of protons along the fatty acid carbon chain, confirming the sequence of methylene groups and their proximity to double bonds. For example, COSY spectra can clearly show the correlation between allylic and olefinic protons, helping to piece together the structure of unsaturated fatty acids. nih.gov
HSQC (Heteronuclear Single Quantum Correlation) : This is a heteronuclear 2D experiment that correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C, one-bond correlations). ajprd.com HSQC is extremely powerful for assigning specific signals in both the ¹H and ¹³C spectra. sci-hub.se It can definitively link a specific proton resonance to its corresponding carbon resonance, which is crucial for accurate assignment, especially in the crowded aliphatic region of the spectra. nih.gov
2 Infrared (IR) and Raman Spectroscopy for this compound Characterization
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are rapid and non-destructive methods used to identify functional groups within the fatty acids of canola oil. aocs.orgspectroscopyonline.com
Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FTIR) spectroscopy, measures the absorption of infrared radiation by molecules, causing vibrations of specific chemical bonds. mdpi.com The resulting spectrum is a molecular "fingerprint." In canola oil, FTIR can identify the prominent ester carbonyl (C=O) stretching vibration, C-H stretching in methylene and methyl groups, and vibrations related to cis-C=C double bonds, which are characteristic of unsaturated fatty acids. csbe-scgab.caresearchgate.net The technique is highly effective for monitoring chemical changes, such as oxidation, by observing the appearance of new bands corresponding to hydroperoxides or aldehydes. ajprd.com
Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It provides complementary information to IR spectroscopy and is particularly sensitive to non-polar bonds, such as the C=C double bonds in unsaturated fatty acids and the C-C backbone of the alkyl chains. mdpi.comhoriba.com This makes Raman an excellent tool for determining the degree of unsaturation. mdpi.com Studies have used Raman spectroscopy to characterize pure and commercial canola oils, identifying key ingredients and observing the effects of heating on the fatty acid composition. researchgate.netresearchgate.net
Table 3: Characteristic IR Absorption Bands for Canola Oil Fatty Acids Data sourced from multiple studies and represents typical values.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |
|---|---|---|---|
| ~3008 | =C-H stretching | cis-Olefinic | Indicates unsaturation |
| ~2922 | Asymmetric C-H stretching | -CH₂- (Methylene) | Part of the fatty acid backbone |
| ~2853 | Symmetric C-H stretching | -CH₂- (Methylene) | Part of the fatty acid backbone |
| ~1744 | C=O stretching | Ester carbonyl | Characteristic of triglycerides |
| ~1654 | C=C stretching | cis-Olefinic | Indicates unsaturation |
| ~1157 | C-O stretching | Ester | Part of the triglyceride structure |
| ~968 | C-H out-of-plane deformation | trans-Olefinic | Indicates presence of trans fats |
3 Mass Spectrometry (MS) for this compound Lipidomics and Isotope Analysis
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone of lipidomics, enabling the comprehensive identification and quantification of the entire suite of lipids, including fatty acids, in a sample like canola oil. creative-proteomics.comacs.org MS can be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for the separation of individual fatty acids before detection. acs.orgplos.org Furthermore, isotope ratio mass spectrometry allows for the analysis of the stable isotope composition (e.g., ¹³C/¹²C) of fatty acids, which can provide information on the botanical origin of the oil. nih.govresearchgate.net
1 Tandem Mass Spectrometry (MS/MS) Approaches
Tandem Mass Spectrometry (MS/MS) is a powerful extension of MS that involves multiple stages of mass analysis, typically used for structural elucidation. In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion) corresponding to a particular fatty acid is selected and then fragmented by collision with an inert gas. The resulting fragment ions ("product" or "daughter" ions) are then analyzed. creative-proteomics.com
The fragmentation pattern is unique to the structure of the parent ion and provides a wealth of information. For fatty acids, MS/MS is crucial for determining the exact location of double bonds within the carbon chain, which is not possible with a single stage of MS. nih.govresearchgate.net This ability to distinguish between positional isomers (e.g., oleic acid vs. vaccenic acid) is critical for a complete structural characterization of the fatty acid profile. sciex.com Different fragmentation techniques can be employed to yield diagnostic ions that pinpoint these structural features. bohrium.comacs.orgmdpi.com
2 High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with extremely high accuracy and precision, often to within a few parts per million (ppm). nih.govnih.gov This capability allows for the unambiguous determination of a molecule's elemental formula.
For canola oil fatty acids, HRMS can differentiate between compounds that have the same nominal mass but different elemental compositions. For example, two different fatty acids might have a nominal mass of 282 Da, but HRMS could distinguish between the formulas C₁₈H₃₄O₂ (oleic acid) and C₁₇H₃₀O₃ (a different, hypothetical compound) based on their precise masses. This level of certainty is invaluable for confirming the identity of known fatty acids and for identifying unknown or novel compounds within the oil. mdpi.comresearchgate.net The coupling of liquid chromatography with HRMS (LC-HRMS) is a state-of-the-art approach for the targeted and non-targeted analysis of fatty acids and their metabolites in complex samples. mdpi.comnih.gov
Isotope Ratio Mass Spectrometry (IRMS) for this compound Origin Studies
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the geographical and botanical origin of canola oil by analyzing the stable isotope ratios of its constituent fatty acids. The principle behind this methodology lies in the fact that plants incorporate carbon, hydrogen, and oxygen from their environment into their tissues, and the isotopic composition of these elements varies depending on geographical location, climate, and the plant's photosynthetic pathway. dss.go.thacs.org
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is employed to determine the δ13C values of the major fatty acids in canola oil. dss.go.th The δ13C values of fatty acids in vegetable oils fall into distinct groups that are representative of the C3 and C4 photosynthetic pathways of the plants from which they are derived. nih.gov Canola (a C3 plant) will have a different isotopic signature compared to oils derived from C4 plants. nih.govnih.gov These isotopic fingerprints can be used to verify the authenticity of canola oil and detect adulteration with cheaper oils. dss.go.th
Studies have shown that the δ13C values of individual fatty acids, such as palmitic acid (C16:0) and α-linolenic acid (C18:3n-3), can differ significantly between different C3 vegetable oils like rape, flax, and poppy oils. acs.org Furthermore, variations in δ13C values have been observed within the same species grown in different locations, indicating that environmental factors play a role in the final isotopic composition. dss.go.thacs.org The hydrogen (δ2H) and oxygen (δ18O) stable isotope compositions of bulk canola oil have also been shown to differ between cultivars. acs.org
The analytical process typically involves the conversion of fatty acids into fatty acid methyl esters (FAMEs) prior to GC-C-IRMS analysis. researchgate.net A correction must be applied to account for the carbon atom introduced from the methanol (B129727) used during the derivatization process to obtain the true δ13C signature of the fatty acid. nih.gov By creating a database of isotopic profiles for authentic canola oils from various regions, it is possible to establish a reliable method for assessing purity and origin. dss.go.th
Extraction and Sample Preparation Methodologies for this compound Research
Solvent extraction is a conventional and widely used method for recovering oil from canola seeds. The choice of solvent and extraction conditions significantly impacts the yield and quality of the extracted fatty acids.
Hexane (B92381): N-hexane is the most common solvent used in the oilseed industry due to its high oil recovery efficiency, low cost, and ease of recycling. mdpi.com However, it is also a neurotoxin and a hazardous air pollutant, prompting research into alternative solvents. mdpi.com
Ethanol (B145695): Ethanol is considered a more environmentally friendly alternative to hexane. ocl-journal.org Studies have shown that with an adequate solid-to-solvent ratio, ethanol can achieve extraction yields comparable to hexane, especially when the seeds are pre-treated with microwaves. ocl-journal.org
Other Solvents: Acetone and ethyl acetate (B1210297) have also been investigated as potential replacements for hexane. mdpi.com For instance, similar oil extraction yields were obtained for canola seeds using both hexane (21–36%) and ethyl acetate (25–40%). mdpi.com
The Bligh and Dyer method, which utilizes a chloroform (B151607) and methanol mixture, is another established solvent extraction technique for lipids. researchgate.netnih.gov Research comparing different solvent extraction methods has shown that they can lead to significant differences in the proportions of saturated fatty acids (SFA), monounsaturated fatty acids (MUFA), and polyunsaturated fatty acids (PUFA) in the resulting canola oil. researchgate.net For example, one study found that solvent-extracted oil had higher levels of SFA, MUFA, and n-3 PUFA, but lower levels of n-6 PUFA compared to oil extracted by an expeller press. researchgate.net
Table 1: Comparison of Canola Oil Yield with Different Solvents
| Solvent | Pre-treatment | Yield (%) | Reference |
|---|---|---|---|
| Hexane | None | 21-36 | mdpi.com |
| Ethyl Acetate | None | 25-40 | mdpi.com |
| Ethanol | Microwave | Comparable to Hexane | ocl-journal.org |
Data synthesized from multiple sources.
Supercritical fluid extraction (SFE) using carbon dioxide (CO2) is an alternative to traditional solvent extraction methods. researchgate.net This technique is considered more environmentally friendly and can yield high-quality oil. researchgate.netscirp.org In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. researchgate.net
The efficiency of SFE is influenced by several parameters, including pressure, temperature, extraction time, and the use of a co-solvent. researchgate.net Optimization of these parameters is crucial for maximizing oil yield. researchgate.net For example, one study identified the optimal conditions for supercritical CO2 extraction of canola oil as a temperature of 40°C and a pressure of 28 MPa for 120 minutes. researchgate.net
Table 2: Quality Parameters of Canola Oil from Different Extraction Methods
| Parameter | SFE with CO2 + Ethanol | n-Hexane Extraction |
|---|---|---|
| Peroxide Value | Lower | Higher |
| Free Fatty Acids | Higher | Lower |
| Phenolic Content | Significantly Higher | Lower |
Data adapted from a 2012 study comparing SFE and conventional extraction. scirp.org
Enzymatic pre-treatment of canola seeds before oil extraction is a method aimed at improving oil yield and quality. This process involves using enzymes to break down the cell walls of the seeds, which are primarily composed of polysaccharides like cellulose, hemicellulose, and pectin. ftb.com.hr This degradation facilitates the release of oil from the lipid bodies within the cells. ftb.com.hrsci-hub.se
A variety of enzymes, including cellulases, pectinases, and proteases, can be used in this process. sci-hub.senih.gov Research has demonstrated that pre-treating canola seeds with a cocktail of enzymes can significantly increase the oil yield compared to aqueous extraction without enzymes. sci-hub.se The use of enzymes can also reduce or eliminate anti-nutritional components present in canola meal. sci-hub.se
The effectiveness of enzymatic pre-treatment is dependent on factors such as the type and concentration of enzymes, temperature, pH, and treatment time. nih.gov While enzymatic methods can enhance oil recovery, the yields are often still lower than those achieved with solvent extraction. sci-hub.se However, the oil quality obtained through enzyme-assisted aqueous extraction is often superior, showing better oxidative stability. sci-hub.se
Table 3: Effect of Enzymatic Pre-treatment on Canola Oil Yield
| Treatment | Oil Yield (%) | Reference |
|---|---|---|
| Aqueous Extraction (Control) | 16.48 | sci-hub.se |
| Aqueous Extraction with Enzymes | 22.2–26.0 | sci-hub.se |
Data from a 2008 study on enzyme-assisted aqueous extraction. sci-hub.se
For the analysis of fatty acids by gas chromatography (GC), they must first be converted into volatile derivatives, most commonly fatty acid methyl esters (FAMEs). researchgate.netjfda-online.com This derivatization process is a critical step in the sample preparation for GC-based analysis of canola oil fatty acids.
Several derivatization methods are available, each with its own advantages and limitations:
Acid-Catalyzed Methylation: This method often involves using reagents like methanolic HCl or BF3-methanol. jfda-online.com While widely used, some strong acid catalysts like H2SO4 are not recommended for the analysis of polyunsaturated fatty acids due to their strong oxidizing nature. jfda-online.com
Base-Catalyzed Transesterification: This method is suitable for esterified fatty acids. jfda-online.com
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create trimethylsilyl (B98337) esters of fatty acids. researchgate.netchromatographyonline.com
Other Reagents: m-(Trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) has been shown to be an effective derivatization agent, offering high accuracy and reproducibility. researchgate.net For high-performance liquid chromatography (HPLC) analysis, derivatizing agents like 9-Anthryldiazomethane (ADAM) can be used to enable highly sensitive fluorescence detection. jasco-global.com
The choice of derivatization strategy can impact the accuracy and precision of the fatty acid analysis. jfda-online.com Therefore, it is essential to select a method that is appropriate for the specific fatty acids being analyzed and the analytical technique being employed.
Biosynthesis and Metabolic Pathways of Canola Oil Fatty Acids in Plants
De Novo Fatty Acid Synthesis in Canola Plastids
The journey of a fatty acid in canola begins with de novo synthesis, a process that occurs within the plastids of the plant cell. nih.govocl-journal.org This fundamental pathway constructs fatty acid chains from simple precursors, laying the groundwork for the diverse array of fatty acids found in canola oil.
The primary building block for fatty acid synthesis is acetyl-CoA. researchgate.net Within the plastid, a series of enzymatic reactions sequentially add two-carbon units to a growing acyl chain, which is attached to an acyl carrier protein (ACP). nih.gov This process primarily yields palmitic acid (16:0) and stearic acid (18:0), which can then be further modified. nih.gov
Key Enzymes and Biochemical Reactions in Canola Oil Fatty Acid Elongation
The elongation of fatty acid chains in canola plastids is orchestrated by a multi-enzyme complex known as fatty acid synthase (FAS). portlandpress.com This complex facilitates a cycle of four key reactions:
Condensation: Catalyzed by β-ketoacyl-ACP synthase (KAS), this initial step involves the condensation of an acyl-ACP with malonyl-ACP. frontiersin.org There are different isoforms of KAS, with KAS I responsible for elongation up to 16 carbons and KAS II extending the chain to 18 carbons. frontiersin.org KAS III initiates the process by condensing acetyl-CoA with malonyl-ACP. frontiersin.org
Reduction: The resulting β-ketoacyl-ACP is then reduced by β-ketoacyl-ACP reductase (KAR). researchgate.net
Dehydration: A water molecule is removed by hydroxyacyl-ACP dehydrase (HAD). researchgate.net
Second Reduction: The final step in the cycle is the reduction of the enoyl-ACP by enoyl-ACP reductase (ENR), yielding a saturated acyl-ACP that is two carbons longer. researchgate.net
This four-step cycle is repeated until the desired chain length, typically 16 or 18 carbons, is achieved.
Regulation of Acetyl-CoA Carboxylase (ACCase) Activity in Canola
The regulation of ACCase activity in canola is complex and occurs at multiple levels. One significant mechanism is feedback inhibition. pnas.org Studies have shown that an accumulation of oleoyl-ACP (18:1-ACP) can directly inhibit the plastidial ACCase, thereby reducing the rate of fatty acid synthesis when the downstream demand for fatty acids is low. pnas.orgnih.govnih.gov This feedback loop ensures that the production of fatty acids is tightly coupled to the capacity of the cell to utilize them for triacylglycerol assembly. nih.gov Research has pinpointed the plastidic multimeric isoform of ACCase as the specific target of this in vivo feedback inhibition. pnas.org
Fatty Acid Desaturation and Elongation Systems in Canola
Once the initial saturated fatty acids are synthesized in the plastids, they can undergo further modifications, primarily desaturation and elongation, which occur mainly in the endoplasmic reticulum (ER). nih.gov These modifications are crucial for determining the final fatty acid profile of canola oil.
Oleic Acid Desaturation to Linoleic Acid and Linolenic Acid in Canola
The predominant product of plastidial fatty acid synthesis is oleic acid (18:1). nih.gov This monounsaturated fatty acid is then exported to the cytosol and incorporated into phosphatidylcholine (PC) in the ER membrane. nih.gov Here, it serves as the substrate for two key desaturase enzymes:
Fatty Acid Desaturase 2 (FAD2): This enzyme introduces a second double bond into oleic acid, converting it to the polyunsaturated fatty acid linoleic acid (18:2). nih.gov
Fatty Acid Desaturase 3 (FAD3): FAD3 then acts on linoleic acid, adding a third double bond to produce alpha-linolenic acid (18:3). nih.govactahort.org
The relative activities of FAD2 and FAD3 are major determinants of the levels of oleic, linoleic, and linolenic acids in canola oil, which in turn affect its stability and nutritional properties. nih.gov
Elongation of Very Long Chain Fatty Acids (VLCFAs) in Canola
In addition to desaturation, fatty acids in canola can also be elongated beyond 18 carbons to form very-long-chain fatty acids (VLCFAs), such as eicosenoic acid (20:1) and erucic acid (22:1). oup.combiocyclopedia.com This process is carried out by a microsomal fatty acyl-CoA elongation system in the ER. oup.comacademie-sciences.fr
The initial and rate-limiting step of VLCFA synthesis is catalyzed by β-ketoacyl-CoA synthase (KCS). oup.comnih.govoup.com This enzyme condenses a long-chain acyl-CoA with malonyl-CoA. academie-sciences.fr Subsequent reactions, analogous to those in the plastidial FAS system, are carried out by a 3-ketoacyl-CoA reductase, a 3-hydroxyacyl-CoA dehydratase, and a trans-2,3-enoyl-CoA reductase to produce a VLCFA that is two carbons longer. academie-sciences.fr The expression and specificity of the KCS enzyme are critical in determining the chain lengths of the resulting fatty acids. ijbiotech.com For instance, the conversion of high erucic acid rapeseed to low erucic acid canola was achieved through mutations in the gene encoding KCS. biocyclopedia.com
Triacylglycerol (TAG) Assembly and Storage in Canola Seeds
The final stage in the production of canola oil is the assembly of fatty acids into triacylglycerols (TAGs), the primary storage form of lipids in seeds. ocl-journal.orgnih.gov This process, known as the Kennedy pathway, primarily occurs in the endoplasmic reticulum. cdnsciencepub.comcambridge.org
The assembly of TAGs begins with a glycerol-3-phosphate (G3P) backbone. A series of acyltransferases then sequentially attach fatty acyl-CoAs to the G3P molecule:
Glycerol-3-phosphate acyltransferase (GPAT): This enzyme acylates the sn-1 position of G3P to form lysophosphatidic acid (LPA). mdpi.com
Lysophosphatidic acid acyltransferase (LPAAT): LPAAT then acylates the sn-2 position to produce phosphatidic acid (PA).
Phosphatidic acid phosphatase (PAP): PAP removes the phosphate (B84403) group from PA, yielding diacylglycerol (DAG).
Diacylglycerol acyltransferase (DGAT): In the final and often rate-limiting step, DGAT acylates the sn-3 position of DAG to form TAG. cdnsciencepub.com
Research has indicated that in Brassica napus, the assembly of lipids via acyltransferases, particularly the DGAT-catalyzed reaction, exerts significant control over the total oil accumulation. cdnsciencepub.comaocs.org The newly synthesized TAG molecules accumulate between the leaflets of the ER membrane and eventually bud off to form discrete storage organelles called oil bodies. ocl-journal.org
Glycerol-3-Phosphate Acyltransferase (GPAT) and Lysophosphatidic Acid Acyltransferase (LPAAT) Activities
The initial steps of triacylglycerol (TAG) biosynthesis in canola occur via the Kennedy pathway, also known as the acyl-CoA-dependent pathway. mdpi.comoup.comocl-journal.org This pathway begins with the sequential acylation of a glycerol-3-phosphate (G3P) backbone.
Glycerol-3-Phosphate Acyltransferase (GPAT) catalyzes the first committed step in glycerolipid synthesis. hep.com.cnoup.comnih.gov It facilitates the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) or acyl-acyl carrier protein (acyl-ACP) to the sn-1 position of G3P, forming lysophosphatidic acid (LPA). oup.comoup.com In plants, GPAT enzymes are found in three subcellular compartments: the plastid stroma (as a soluble form), and bound to the membranes of the endoplasmic reticulum (ER) and mitochondria. nih.gov The plastidial GPAT, also known as ATS1, utilizes acyl-ACP as the acyl donor and is primarily involved in the prokaryotic glycerolipid biosynthesis pathway. oup.commdpi.com The ER- and mitochondrial-bound GPATs use acyl-CoA and are central to the eukaryotic pathway, which is the main route for TAG synthesis. hep.com.cnnih.gov
Lysophosphatidic Acid Acyltransferase (LPAAT) , also referred to as 1-acylglycerol-3-phosphate acyltransferase (AGPAT), carries out the subsequent acylation step. oup.comhep.com.cn This enzyme transfers a second acyl group from acyl-CoA to the sn-2 position of LPA, resulting in the formation of phosphatidic acid (PA). mdpi.comoup.comhep.com.cn LPAAT is a key enzyme in the Kennedy pathway, and its activity is crucial for the continued synthesis of glycerolipids. mdpi.com The phosphatidic acid produced is a central intermediate that can be channeled into the synthesis of either membrane phospholipids (B1166683) or storage lipids like TAG. nih.gov
The substrate specificities of GPAT and LPAAT in the plastid and ER differ, leading to the production of distinct phosphatidic acid species in each organelle. nih.gov For instance, heterologous expression of a yeast sn-2 acyltransferase gene in rapeseed has been shown to increase fatty acid content by 8–22%. mdpi.com
Diacylglycerol Acyltransferase (DGAT) and Phospholipid:Diacylglycerol Acyltransferase (PDAT) Pathways in Canola
Following the formation of phosphatidic acid, the pathway to triacylglycerol (TAG) involves two primary routes for the final acylation of diacylglycerol (DAG). These are the acyl-CoA-dependent pathway catalyzed by Diacylglycerol Acyltransferase (DGAT) and the acyl-CoA-independent pathway catalyzed by Phospholipid:Diacylglycerol Acyltransferase (PDAT).
The Diacylglycerol Acyltransferase (DGAT) pathway is a critical and often rate-limiting step in TAG biosynthesis. mdpi.comhep.com.cn In this pathway, phosphatidic acid is first dephosphorylated by phosphatidic acid phosphatase (PAP) to produce DAG. frontiersin.org DGAT then catalyzes the transfer of a third fatty acid from the acyl-CoA pool to the sn-3 position of DAG, forming TAG. frontiersin.org Plant DGATs are categorized into three main families: DGAT1 and DGAT2, which are integral ER proteins, and DGAT3, a cytosolic enzyme. ocl-journal.org DGAT1 is considered a key enzyme in TAG formation during seed development, and its overexpression has been shown to increase seed oil content. ocl-journal.org
The Phospholipid:Diacylglycerol Acyltransferase (PDAT) pathway represents an alternative, acyl-CoA-independent mechanism for TAG synthesis. This pathway is particularly important for incorporating fatty acids that have been modified while esterified to phospholipids. PDAT transfers a fatty acid from the sn-2 position of a phospholipid, such as phosphatidylcholine (PC), directly to the sn-3 position of DAG to form TAG. frontiersin.org This process allows for the enrichment of TAG with polyunsaturated fatty acids that are synthesized on PC. While DGAT is often considered the more significant contributor to storage oil accumulation in oleate-rich seeds like canola, both DGAT and PDAT have overlapping functions and are essential for normal seed development.
Transcriptional and Post-Translational Regulation of this compound Biosynthesis
The intricate process of fatty acid biosynthesis in canola is tightly controlled at both the transcriptional and post-translational levels to ensure the precise accumulation of oils during seed development.
Transcriptomic studies, particularly RNA sequencing (RNA-seq), have provided a global view of gene expression during canola seed development. nih.govoup.com These analyses have revealed dynamic changes in the expression of genes involved in lipid metabolism. For instance, a study performing RNA-seq at 2, 4, 6, and 8 weeks after pollination (WAP) showed that fatty acid biosynthesis is a dominant cellular process from 2 to 6 WAP, with degradation processes becoming more prominent after 6 WAP. nih.gov Another study identified 55 differentially expressed genes (DEGs) that encode 28 enzymes involved in the flow of carbon to fatty acids for storage TAGs. oup.com
In a comparative transcriptomic analysis of high-oil and low-oil canola lines, researchers found that genes related to the Kennedy pathway were the main contributors to oil production, rather than the PDAT-mediated pathway. researchgate.net Specifically, key genes such as those encoding acetyl-CoA carboxylase (ACCase), acyl-CoA:diacylglycerol acyltransferase (DGAT), and long-chain acyl-CoA synthetases (LACS) were upregulated in the high-oil line. frontiersin.org The table below summarizes the findings from a differential gene expression study in high oleic acid canola seeds, highlighting some of the key up-regulated genes.
| Gene Category | Number of Up-regulated Genes |
| Metabolism | 88 |
| Regulation | 18 |
| Data from a study on differentially expressed genes in high oleic acid B. napus mutants. academicjournals.org |
Several key transcription factors act as master regulators of seed oil accumulation by controlling the expression of a suite of genes involved in fatty acid biosynthesis and glycolysis. frontiersin.org In canola and the model plant Arabidopsis thaliana, the primary transcription factors include LEAFY COTYLEDON1 (LEC1), WRINKLED1 (WRI1), FUSCA3 (FUS3), and ABSCISIC ACID INSENSITIVE3 (ABI3). hep.com.cnfrontiersin.org
LEAFY COTYLEDON1 (LEC1) : This transcription factor is a key regulator of embryogenesis and fatty acid biosynthesis. Overexpression of LEC1 and its homologs from canola (BnLEC1 and BnL1L) in transgenic plants leads to a significant increase in the expression of fatty acid biosynthetic genes and a subsequent rise in fatty acid levels. oup.comnih.govoup.com LEC1 is known to directly control the expression of WRI1. frontiersin.org
WRINKLED1 (WRI1) : As a member of the AP2/EREBP family, WRI1 is a central regulator that modulates numerous genes involved in late glycolysis and fatty acid synthesis. nih.gov It directly binds to the AW-box promoter element of its target genes. nih.govoup.com Overexpression of WRI1 enhances oil content in several plant species. frontiersin.org
FUSCA3 (FUS3) and ABSCISIC ACID INSENSITIVE3 (ABI3) : These B3 domain-containing transcription factors are crucial for late-stage seed development and maturation, including the regulation of oil accumulation. hep.com.cn They are part of a regulatory network with LEC1 and LEC2. frontiersin.org
The table below provides a summary of these key transcription factors and their roles in this compound accumulation.
| Transcription Factor | Family | Key Role | Target Genes/Pathways |
| LEC1 | CCAAT-box binding factor | Master regulator of embryogenesis and fatty acid synthesis | Up-regulates genes in glycolysis and lipid synthesis, including WRI1 hep.com.cnfrontiersin.orgnih.gov |
| WRI1 | AP2/EREBP | Central regulator of glycolysis and fatty acid synthesis | Directly regulates genes in late glycolysis and fatty acid synthesis (e.g., PK, PDHC, LACS) frontiersin.orgnih.govosti.gov |
| FUS3 | B3 domain | Regulates late seed development and oil accumulation | Part of the LEC1/LEC2 regulatory network hep.com.cnfrontiersin.org |
| ABI3 | B3 domain | Regulates late seed development and oil accumulation | Part of the LEC1/LEC2 regulatory network hep.com.cnfrontiersin.org |
Subcellular Compartmentalization of this compound Metabolism
The biosynthesis of fatty acids in canola is a spatially organized process, with distinct steps occurring in different subcellular compartments, primarily the plastids and the endoplasmic reticulum (ER).
Plastids : De novo fatty acid synthesis occurs in the plastids. nih.gov Here, acetyl-CoA is converted to palmitic acid (16:0) and stearic acid (18:0) through the action of the fatty acid synthase (FAS) complex. nih.govoup.com The plastid is also the site of the "prokaryotic pathway" of glycerolipid synthesis, where GPAT and LPAAT enzymes act on acyl-ACP substrates. mdpi.com Fatty acids destined for TAG synthesis are exported from the plastid, a process that may involve long-chain acyl-CoA synthetases (LACS). ocl-journal.orgnih.gov
Endoplasmic Reticulum (ER) : The ER is the primary site for TAG assembly. mdpi.comnih.gov Fatty acids exported from the plastid are activated to acyl-CoAs and enter the "eukaryotic pathway" of glycerolipid synthesis. ocl-journal.org The ER houses the key enzymes of the Kennedy pathway, including the ER-bound isoforms of GPAT and LPAAT, as well as DGAT and PDAT. mdpi.comnih.gov The ER is also the location for fatty acid modification, such as desaturation. Membrane contact sites (MCSs) between the ER and chloroplasts are thought to be crucial for the trafficking of lipids between these two organelles. plos.org
The table below summarizes the key enzymes and their subcellular locations in the context of this compound metabolism.
| Enzyme | Subcellular Location(s) | Role in Fatty Acid Metabolism |
| Acetyl-CoA Carboxylase (ACCase) | Plastid | Catalyzes the formation of malonyl-CoA, the first committed step in fatty acid synthesis. oup.com |
| Fatty Acid Synthase (FAS) Complex | Plastid | Carries out the sequential elongation of the fatty acid chain. nih.govoup.com |
| Glycerol-3-Phosphate Acyltransferase (GPAT) | Plastid, ER, Mitochondria | Catalyzes the first acylation of glycerol-3-phosphate. oup.comnih.gov |
| Lysophosphatidic Acid Acyltransferase (LPAAT) | Plastid, ER | Catalyzes the second acylation to form phosphatidic acid. mdpi.comnih.gov |
| Diacylglycerol Acyltransferase (DGAT) | Endoplasmic Reticulum | Catalyzes the final step in the acyl-CoA-dependent TAG synthesis pathway. ocl-journal.orgfrontiersin.org |
| Phospholipid:Diacylglycerol Acyltransferase (PDAT) | Endoplasmic Reticulum | Catalyzes the final step in the acyl-CoA-independent TAG synthesis pathway. frontiersin.org |
Genetic Engineering and Breeding for Modified Canola Oil Fatty Acid Profiles
Efforts to enhance the fatty acid profile of canola oil for improved nutritional value and industrial applications have led to significant advancements in both genetic engineering and conventional breeding. These approaches aim to manipulate the complex biochemical pathways governing fatty acid synthesis in Brassica napus.
Biotechnological Production and Sustainable Synthesis of Canola Oil Fatty Acids
Microbial Production Systems for Specific Canola Oil Fatty Acid Analogues
Microorganisms are increasingly being harnessed as cellular factories for the production of specific fatty acids. Through the tools of metabolic engineering and bioreactor technology, scientists can manipulate microbial metabolism to synthesize fatty acids that are analogous to or derived from those found in canola oil. This approach holds the promise of producing tailored fatty acids with high purity and yield.
Yeast and microalgae have emerged as powerful platforms for the synthesis of fatty acids. ocl-journal.org These microorganisms can be cultivated in controlled bioreactors, allowing for the optimization of growth conditions to maximize fatty acid production.
Yeast: The yeast Yarrowia lipolytica has been a particular focus of research. It has been metabolically engineered to produce omega-3 fatty acids like eicosapentaenoic acid (EPA) from simple sugars. frontiersin.org While challenges remain in improving the conversion yield to lower manufacturing costs, the potential for large-scale fermentation is significant. frontiersin.org To achieve the synthesis of EPA in Yarrowia lipolytica, which typically only produces fatty acids up to linoleic acid, researchers have had to introduce a substantial number of genes. ocl-journal.org
Microalgae: Microalgae are a natural source of long-chain omega-3 fatty acids like docosahexaenoic acid (DHA). www.csiro.au They possess the necessary metabolic pathways and can accumulate high levels of lipids, often between 20-70% of their dry cell weight. frontiersin.org Microalgal oils are also free of cholesterol and contaminants often associated with fish oil. frontiersin.org The production of these valuable fatty acids can be influenced by environmental conditions, with nutrient limitation, such as nitrogen and phosphorus, often triggering an increase in omega-3 fatty acid accumulation. frontiersin.org
Metabolic engineering plays a crucial role in tailoring the fatty acid output of microorganisms. By introducing, modifying, or deleting specific genes, scientists can redirect metabolic pathways towards the synthesis of desired fatty acids.
For instance, a significant achievement in this field is the engineering of the yeast Yarrowia lipolytica to produce EPA. frontiersin.org This involved the introduction of a complex set of genes to create a novel metabolic pathway. ocl-journal.org Similarly, research has focused on engineering plants like canola to produce long-chain omega-3 fatty acids such as EPA and DHA, which are not naturally present in the plant. frontiersin.org This has been achieved by transferring genes from microalgae into canola, effectively creating a land-based production system for these valuable "marine" oils. www.csiro.au One such transgenic canola variety has been shown to contain 10% DHA in its seeds. frontiersin.org
Enzymatic Biotransformations of Canola Oil Fatty Acids
Enzymes offer a highly specific and efficient means of modifying canola oil fatty acids. These biocatalysts can perform a wide range of reactions under mild conditions, leading to the production of high-value derivatives with diverse applications.
Lipases are a class of enzymes that are particularly useful for modifying fats and oils. They can catalyze esterification (the formation of an ester from an acid and an alcohol) and transesterification (the exchange of an acyl group of an ester with another alcohol).
A notable application is the use of Candida rugosa lipase (B570770) for the hydrolysis of canola oil to produce free fatty acids. rsc.org This enzymatic process has demonstrated high conversion and selectivity rates, exceeding 99%. rsc.orgrsc.org Lipases, such as Lipozyme TL IM and RM IM, have also been employed to synthesize phenyl fatty hydroxamic acids from canola oil. nih.gov Furthermore, 1,3-positionally specific lipases are used in the directed transesterification of vegetable oils with stearic acid to produce margarine oils with desirable melting characteristics. google.com
Interactive Data Table: Lipase-Catalyzed Reactions
| Enzyme Source | Reaction Type | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Candida rugosa | Hydrolysis | Canola oil | Free fatty acids | Over 99% conversion and selectivity. | rsc.orgrsc.org |
| Lipozyme TL IM / RM IM | Phenyl hydroxylaminolysis | Canola oil | Phenyl fatty hydroxamic acids | Highest conversion achieved at 39°C. | nih.gov |
| 1,3-positionally specific lipase | Transesterification | Vegetable oil, Stearic acid | Margarine oil | Produces a sharper melting point. | google.com |
Oleaginous microorganisms, which naturally accumulate high levels of lipids, can also be used for the bioconversion of fatty acids. These organisms can take up fatty acids from their environment and modify them through their endogenous metabolic pathways.
For example, the bacterium Pseudomonas chlororaphis can utilize free fatty acids derived from canola oil to produce polyhydroxyalkanoates (PHAs), which are biodegradable bioplastics. cdnsciencepub.com This demonstrates the potential to convert canola oil fatty acids into valuable biopolymers. Research has also shown that a combination of a lipase-secreting bacterium and a glycerol-assimilating yeast can work symbiotically to degrade triacylglycerols present in oils. researchgate.net Furthermore, a multi-enzyme system involving a fatty acid double bond-hydratase from Stenotrophomonas maltophilia, an alcohol dehydrogenase from Micrococcus luteus, and a Baeyer-Villiger monooxygenase from Pseudomonas putida has been used to convert unsaturated fatty acids from plant oils into C9 carboxylic acids. acs.org
Novel Extraction and Purification Technologies for Industrial this compound Production
Novel extraction technologies that are being explored for canola oil include:
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. scirp.org SFE offers several advantages, including the use of a non-toxic, non-flammable, and environmentally benign solvent. canolagrowers.com Canola oil extracted using SFE with CO2 and ethanol (B145695) as a co-solvent has been shown to have a higher content of phenolic compounds compared to conventionally extracted oil. scirp.org
Enzyme-Assisted Extraction (EAE): In this method, enzymes are used to break down the cell walls of the oil-bearing material, facilitating the release of the oil. oie.go.th EAE is considered an environmentally friendly process that can yield high-quality oil and valuable co-products like proteins and fiber. oie.go.th
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and the plant material, which accelerates the extraction process. researchgate.net
Ultrasound-Assisted Extraction (UAE): High-frequency sound waves are used to create cavitation bubbles in the solvent, which disrupt the cell walls and enhance the extraction of oil. researchgate.net
These novel techniques not only offer a more sustainable approach but can also lead to improved product quality and the preservation of valuable minor components in the oil. canolagrowers.comoie.go.th
Interactive Data Table: Novel Extraction Technologies for Canola Oil
| Technology | Principle | Advantages | Reference |
|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Utilizes supercritical CO2 as a solvent. | Environmentally friendly, preserves heat-sensitive compounds. | canolagrowers.comscirp.org |
| Enzyme-Assisted Extraction (EAE) | Enzymes break down cell walls to release oil. | Green process, yields high-quality oil and co-products. | oie.go.th |
| Microwave-Assisted Extraction (MAE) | Microwaves heat the solvent and material to speed up extraction. | Time-efficient, less solvent consumption. | researchgate.net |
| Ultrasound-Assisted Extraction (UAE) | Ultrasound waves create cavitation to disrupt cells. | Enhanced extraction efficiency. | researchgate.net |
Membrane Filtration Technologies for this compound Separation
Membrane filtration has emerged as a key technology in the refining of canola oil, offering a non-thermal, energy-efficient alternative to traditional methods. This size-based separation technique uses semipermeable membranes to selectively remove impurities like phospholipids (B1166683), free fatty acids (FFAs), waxes, and pigments from the crude oil. technoilogy.it The primary benefit of membrane technology is its ability to purify the oil without heat, which helps in preserving sensitive nutrients and flavour components. Different types of membrane filtration, including microfiltration (MF), ultrafiltration (UF), and nanofiltration (NF), are applied at various stages of refining, such as degumming and dewaxing. sci-hub.se
Ultrafiltration, in particular, has been studied for its effectiveness in the degumming process. In a nonpolar solvent like hexane (B92381), phospholipids in canola oil form reverse micelles, which are large enough to be separated from the smaller triacylglycerol molecules by a UF membrane. researchgate.net Studies have demonstrated that membrane refining can significantly reduce levels of phospholipids, soap, and wax in the final product. ijcce.ac.ir For instance, the use of a polysulfone amide (PSA) membrane with a 20 kDa molecular weight cut-off has been shown to be effective in refining canola oil miscella (a mixture of oil and solvent). researchgate.net
The efficiency of membrane filtration is influenced by several operating parameters. Research indicates that permeate flux—the rate at which the oil passes through the membrane—generally increases with higher temperatures and transmembrane pressures. researchgate.netresearchgate.net However, these conditions can also affect the rejection rate of impurities. For example, while higher pressure can increase flux, it may decrease the rejection of FFAs. researchgate.net The choice of membrane material, such as polyvinylidene fluoride (B91410) (PVDF) or polysulfone amide (PSA), and the use of chemical pretreatments can also impact performance. researchgate.netresearchgate.net
Research Findings on Membrane Filtration of Canola Oil
| Membrane Type/Process | Key Operating Conditions | Observed Outcome | Source |
|---|---|---|---|
| Polyvinylidene Fluoride (PVDF) - 50 kDa MWCO | Pressures: 2-5 bar; Temperatures: 25-55°C | Permeate flux increased with temperature and pressure. Increasing pressure to 4 bar decreased FFA rejection. | researchgate.net |
| Sequential Membrane Filtration (MF) | TMP: 2-4 bar; Feed Velocity: 0.5-1 m/s; Temp: 30-50°C | Significantly reduced phosphorus (50%), FFAs (29%), soap (99%), and wax (72%) compared to chemical refining. | ijcce.ac.ir |
| Polysulfone Amide (PSA) - 20 kDa MWCO | TMP: 1.5-2 bar; Temperatures: 30-50°C | Permeate flux increased with higher temperature and transmembrane pressure. | researchgate.net |
| Organic Solvent Nanofiltration (OSN) | Targets molecules with MW of 200-1000 g/mol | A promising technology for separating molecules matching the molecular weights of FFAs and triglycerides. | sci-hub.se |
Advanced Distillation and Fractionation Techniques
Advanced distillation and fractionation are critical processes for separating and purifying fatty acids from canola oil to meet specific industrial requirements. These techniques modify the oil's melting behavior and stability, enabling the production of higher-value products with specific functionalities. incbio.com
Fractional Crystallization (Fractionation) is a widely used method that separates triglycerides based on their different melting points. aocs.org The process involves cooling the oil in a controlled manner to induce partial crystallization of higher-melting point fatty acids (the stearin (B3432776) fraction), which are then separated from the liquid fraction (the olein) by filtration or centrifugation. incbio.com This technique, known as dry fractionation, is common due to its low operating cost. incbio.com For applications requiring higher purity or different separation efficiencies, solvent or detergent fractionation can be employed. incbio.com It is also possible to first use processes like hydrogenation to create higher melting point fatty acids within a liquid oil like canola, which can then be separated via fractional crystallization. aocs.org
Distillation techniques, particularly fractional distillation and short-path distillation, are used to separate fatty acids based on their boiling points. This is essential for applications that require specific fatty acid profiles, such as separating Omega-3 fatty acids. incbio.com Short-path distillation is suitable for separating fatty acid ethyl esters from oil blends. researchgate.net Reactive distillation combines reaction and distillation in a single unit; for example, it can be used to convert canola oil directly into its fatty acid methyl esters. researchgate.net Supercritical fluid fractionation, using solvents like carbon dioxide (SC-CO2), offers another advanced method. Research on fractionating canola oil deodorizer distillate with SC-CO2 has shown that operating conditions like pressure and temperature gradients can be manipulated to significantly increase the concentration of valuable components like sterols. researchgate.net
Advanced Separation Techniques for Canola Oil Fatty Acids
| Technique | Principle of Separation | Application/Outcome | Source |
|---|---|---|---|
| Dry Fractionation | Controlled cooling and crystallization based on melting points. | Separates oil into liquid (olein) and solid (stearin) fractions to modify melting behavior. | incbio.com |
| Solvent Fractionation | Crystallization in the presence of a solvent. | Used when higher separation efficiency is required compared to dry fractionation. | incbio.comaocs.org |
| Fractional Distillation | Separation based on differences in boiling points. | Tailor-made solutions for separating different fatty acid fractions, such as Omega-3. | incbio.com |
| Reactive Distillation | Combines chemical reaction and distillation in one process. | Can be used to directly convert canola oil into fatty acid methyl esters. | researchgate.net |
| Supercritical CO2 Column Fractionation | Separation using supercritical fluid and temperature/pressure gradients. | Effectively increased sterol content to 40% in the residue of canola oil deodorizer distillate. | researchgate.net |
Life Cycle Assessment (LCA) of this compound Production Systems
Energy Footprint of this compound Industrial Processes
The production of 1,568 kg of canola per hectare is estimated to require an energy input of approximately 4.4 million kcal. researchgate.net The refining process, which includes degumming, neutralizing, bleaching, and deodorization, also consumes significant energy. technoilogy.itonecpm.com The total carbon footprint for canola oil has been estimated at 5.52 kg of CO₂ equivalent per kg of product on store shelves, which includes energy for processing, packaging, and transportation. carboncloud.com However, other studies have reported lower figures, suggesting that canola oil has a comparatively low GHG emission profile per kilogram of refined oil when compared to other vegetable oils like soybean oil. greenmatch.co.uk
Energy and Carbon Footprint Data for Canola Production
| Parameter | Value | Context/System Boundary | Source |
|---|---|---|---|
| Energy Input for Cultivation | ~4.4 million kcal/ha | For a yield of 1,568 kg/ha in North America. | researchgate.net |
| Carbon Footprint (Refined Oil) | 2.49 kg CO₂e/kg | A recent study on GHG emissions per kg of refined oil. | greenmatch.co.uk |
| Carbon Footprint (Retail Product) | 5.52 kg CO₂e/kg | At store shelves in the USA, including processing, packaging, and transport. | carboncloud.com |
| Life-cycle GHG Emissions Reduction (Biodiesel) | 40% to 69% | Compared to petroleum diesel, after considering land-use change. | nih.gov |
Carbon Sequestration and Greenhouse Gas Emissions in Canola Cultivation
Studies in Australia and Canada have quantified these emissions. At a national level in Australia, GHG emissions were estimated to be around 0.460 to 0.497 tonne CO₂-eq per tonne of canola seed (dry matter). australianoilseeds.compublications.csiro.au In Canada, emissions ranged from 428.0 to 865.7 kg CO₂eq per dry-ton of canola, varying by region. europa.eu
Conversely, canola cultivation plays a significant role in carbon sequestration. uscanola.com Modern farming practices like no-till and reduced summer fallow, which have become common in canola cropping systems, help increase soil organic carbon (SOC). uscanola.com Canola is particularly effective at this due to its large amount of biomass and deep root system, which stores carbon underground. uscanola.comcanolacouncil.org It is estimated that canola is responsible for 70% of the growth in carbon sequestered in Canadian croplands since 2015. uscanola.comcanoladigest.ca The crop's high residue-to-seed ratio means it adds about 1.5 times more carbon to the soil than a comparable wheat crop. no-tillfarmer.com This sequestration potential can help offset a significant portion of the GHG emissions from Canadian agriculture. canoladigest.ca
GHG Emissions and Carbon Sequestration in Canola Cultivation
| Metric | Finding/Value | Region/Context | Source |
|---|---|---|---|
| Primary GHG Emission Sources | Fertilizer manufacture (50%), fuel use (14%), N₂O from crop residues (13%). | Australian national average. | publications.csiro.au |
| GHG Emissions per Tonne of Seed | 0.460 - 0.497 tonne CO₂-eq/tonne (dry matter). | Australia. | australianoilseeds.compublications.csiro.auaustralianoilseeds.com |
| GHG Emissions per Tonne of Seed | 428.0 - 865.7 kg CO₂-eq/tonne (dry matter). | Canada (varies by region). | europa.eu |
| Contribution to SOC Increase | Canola contributed 70% of the total increase in carbon inputs in recent years. | Canada. | canoladigest.ca |
| Carbon Input to Soil | Canola adds ~1.5 times more carbon to the soil than a comparable wheat crop. | Canada. | no-tillfarmer.com |
| Sequestration Goal | Increasing yields to 52 bu/ac by 2025 aims to sequester an additional 5 million tonnes of GHGs annually. | Canada (relative to 2005). | canolacouncil.org |
Circular Economy Principles in this compound Biorefineries
The concept of a circular economy, which aims to minimize waste and maximize resource use by keeping products and materials in circulation, is highly relevant to canola oil biorefineries. europa.euieabioenergy.com Biorefining itself is a key enabling strategy for the circular economy, as it processes biomass into a spectrum of value-added products, thereby closing material, mineral, water, and carbon loops. ieabioenergy.commdpi.com
In a canola biorefinery, circular principles are applied through the valorization of all co-products. The primary output is oil, but the process also generates significant by-products, chiefly canola meal and free fatty acids (FFAs) from the refining stage. lca-net.comcabidigitallibrary.org Rather than being treated as waste, these streams are utilized as valuable inputs for other industries. Canola meal is a protein-rich ingredient for livestock feed, and the FFAs are also incorporated into animal feed formulations. lca-net.comcabidigitallibrary.org This practice of "cascading use"—where biomass is used for multiple purposes in succession—is a core element of a circular bioeconomy. mdpi.com
Furthermore, advanced biorefinery concepts focus on converting process residues into new products. For example, unsaturated fatty acids in canola oil can be chemically transformed through processes like epoxidation to create precursors for polymers, lubricants, and plasticizers, turning a renewable feedstock into green chemicals. researchgate.net This approach not only reduces waste but also displaces fossil-based resources, contributing to a more sustainable industrial ecosystem. mdpi.comresearchgate.net By designing zero-waste processes and finding applications for every component of the canola seed, biorefineries exemplify the principles of a circular economy. researchgate.net
Advanced Research on Canola Oil Fatty Acid Derivatives and Their Industrial Applications
Oleochemical Transformations of Canola Oil Fatty Acids for Bio-based Materials
The chemical structure of canola oil, rich in unsaturated fatty acids, provides a versatile platform for a variety of oleochemical transformations. These processes modify the fatty acid chains to produce value-added bio-based materials, including lubricants, polymers, and other chemical intermediates. The primary sites for these reactions are the ester linkages and the carbon-carbon double bonds within the fatty acid chains. mdpi.comacs.org
Synthesis of Fatty Acid Esters for Lubricants and Solvents
The conversion of canola oil into fatty acid esters is a fundamental oleochemical process for producing environmentally friendly biolubricants and solvents. d-nb.info These bio-based lubricants are gaining significant interest due to their excellent lubricity, high viscosity indices, and biodegradability, which present advantages over traditional petroleum-based products. d-nb.inforesearchgate.net A primary method for this conversion is transesterification, where the triglyceride structure of the oil is reacted with an alcohol to yield fatty acid esters and glycerol (B35011). acs.orgresearchgate.net
One advanced application is the synthesis of polyol esters, such as trimethylolpropane (B17298) (TMP) esters, which are recognized as promising biolubricants. researchgate.net Research has demonstrated a two-step transesterification process to produce these esters from canola oil. The first step involves reacting canola oil with ethanol (B145695) to yield canola oil ethyl esters (COEE), followed by a second transesterification reaction between the COEE and trimethylolpropane. researchgate.net
Detailed research findings for this two-step synthesis are presented below:
Table 1: Synthesis of Canola Oil Trimethylolpropane (TMP) Ester| Step | Reaction | Catalyst | Optimal Conditions | Result | Source |
|---|---|---|---|---|---|
| 1 | Transesterification of Canola Oil with Ethanol | K₂CO₃ (0.25 wt.%) | 70°C, 2 hours, 10:1 ethanol-to-oil molar ratio | 95.7 wt.% yield of Canola Oil Ethyl Ester (COEE) | researchgate.net |
Alternative synthesis routes include a one-pot method combining epoxidation of the unsaturated fatty acids followed by di-O-acetylation, using a heterogeneous catalyst like MoO₃/Al₂O₃, which can achieve 100% conversion of unsaturated groups. researchgate.net Enzymatic catalysis, using lipases such as Candida rugosa, also presents a green alternative to chemical catalysts for producing TMP esters from rapeseed oil methyl esters, achieving significant conversion under milder conditions. d-nb.infoijcce.ac.ir
Polymerization of Unsaturated Canola Oil Fatty Acids for Bioplastics
The high concentration of unsaturated fatty acids in canola oil, particularly oleic acid, linoleic acid, and α-linolenic acid, makes it an excellent feedstock for creating bioplastics. ethanolproducer.comcdnsciencepub.com The carbon-carbon double bonds in these fatty acid chains serve as reactive sites for polymerization, allowing for the formation of cross-linked polymer networks. mdpi.com
A common method involves the epoxidation of these double bonds. In this process, the canola oil is reacted with reagents like hydrogen peroxide and acetic acid, which convert the double bonds into highly reactive three-membered rings called epoxide groups (or oxirane rings). ethanolproducer.comresearchgate.net These epoxy groups can then react with a hardening agent to cross-link the fatty acid chains, forming a rigid thermoset polymer. ethanolproducer.com Research at North Dakota State University has shown that epoxidized canola oil can be blended with petroleum-based epoxies and reinforced with fibers to create strong, hard bioplastics suitable for composite materials. ethanolproducer.com
Further chemical modifications can produce a variety of monomers for different types of polymers. For instance, canola oil has been chemically converted into monomers like Acrylated Epoxidized Canola Oil (AECO) and Maleinized Acrylated Epoxidized Canola Oil (MAECO). researchgate.net These monomers can be copolymerized with styrene (B11656) to produce thermoset resins for manufacturing biocomposites. researchgate.net
Beyond chemical polymerization, biological processes can also be utilized. Certain bacteria, such as Pseudomonas chlororaphis, can use canola oil as a carbon source to synthesize polyhydroxyalkanoates (PHAs). cdnsciencepub.com PHAs are biodegradable polyesters that accumulate as energy storage granules within the microbial cells and can be harvested to produce bioplastics. cdnsciencepub.com
Table 2: Bioplastic Production from Canola Oil Fatty Acids
| Method | Process Description | Key Findings | Source |
|---|---|---|---|
| Epoxidation Polymerization | Conversion of double bonds in fatty acids to epoxide groups, followed by cross-linking. | Produces a hard plastic. Blending with petroleum epoxy and fiberglass enhances mechanical strength. | ethanolproducer.com |
| Monomer Synthesis | Chemical modification of canola oil to create polymerizable monomers (e.g., AECO, MAECO). | Monomers can be cross-linked with styrene to form thermoset resins for biocomposites. | researchgate.net |
| Biosynthesis | Fermentation using Pseudomonas chlororaphis with canola oil as a feedstock. | The bacteria produced a cell dry mass of 5.82 g/L, with a PHA accumulation of 30% of the cell dry mass. | cdnsciencepub.com |
Derivatization to Fatty Alcohols, Amines, and Amides
Fatty acids derived from canola oil can be chemically transformed into a range of important industrial derivatives, including fatty alcohols, fatty amines, and fatty amides. acs.orgmdpi.com These compounds serve as crucial intermediates and additives in various sectors. mdpi.com
Fatty Alcohols are typically produced by the catalytic reduction of fatty esters (like canola oil methyl esters). mdpi.com This process, known as hydrogenolysis, is performed using metal-based solid hydrogenation catalysts at high pressure and temperature to convert the ester group into an alcohol. mdpi.comfosfa.org Fatty alcohols are valuable in the production of surfactants, plasticizers, and lubricants. mdpi.com
Fatty Amines are synthesized from fatty acids in a two-step process. First, the fatty acids react with ammonia (B1221849) at high temperature in the presence of a dehydration catalyst to form fatty nitriles. mdpi.com In the second step, these nitriles are hydrogenated using a metal catalyst to yield fatty amines. mdpi.com These amines are effective friction modifiers when used as additives in engine oils. mdpi.com
Fatty Amides are the reaction products of fatty acids or their esters with an amine, such as ammonia, diethanolamine (B148213) (DEA), or ethanolamine. albertacanola.comgoogleapis.com For example, research has demonstrated the amidation of both canola oil (CO) and epoxidized canola oil (ECO) with DEA. albertacanola.com Fatty amides have wide-ranging applications, including use as slip agents, dispersants, and emulsifiers. googleapis.com
Table 3: Synthesis of Canola Oil Fatty Acid Derivatives
| Derivative | Synthesis Pathway | Reactants | Significance/Application | Source |
|---|---|---|---|---|
| Fatty Alcohols | Catalytic reduction/hydrogenolysis of fatty esters. | Fatty esters (from canola oil), Hydrogen | Intermediates for surfactants, plasticizers, biolubricants. | mdpi.comfosfa.org |
| Fatty Amines | Two-step process: formation of fatty nitrile followed by hydrogenation. | Fatty acids, Ammonia, Hydrogen | Friction modifiers in lubricants. | mdpi.com |
| Fatty Amides | Reaction of fatty acids or esters with an amine. | Fatty acids/esters, Amines (e.g., Diethanolamine) | Emulsifiers, slip agents, dispersants. | albertacanola.comgoogleapis.com |
This compound Applications in Surface Chemistry and Surfactant Development
Derivatives of canola oil fatty acids are increasingly utilized in surface chemistry, particularly for their roles as emulsifiers and as building blocks for novel bio-based surfactants. Their amphiphilic nature—possessing both a water-repelling (hydrophobic) fatty acid tail and a water-attracting (hydrophilic) head group—allows them to modify the interface between different phases, such as oil and water.
Role of this compound Derivatives in Emulsification and Dispersion
Emulsifiers are critical for stabilizing mixtures of immiscible liquids, like oil and water, by forming a protective layer around the dispersed droplets to prevent them from coalescing. Canola oil and its derivatives have demonstrated significant potential in creating stable emulsions for various industrial applications, including food and cosmetics. acs.orgscience.gov
Research has shown that fermentation products from canola oil can act as highly effective biosurfactants. acs.org In one study, the fermentation of canola oil by the bacterium Rhodococcus koreensis BT1 spontaneously produced a stable water-in-oil-in-water (W/O/W) microbial emulsion. acs.org The biosurfactants produced during this process significantly lowered the interfacial tension between the canola oil and water, enabling the formation of the complex emulsion without any additional processing. acs.org These naturally formed emulsions also exhibited high stability under refrigeration, a desirable trait for food and cosmetic applications. acs.org
In food science, canola oil itself has been used to improve emulsion characteristics. For instance, replacing traditional animal fats with canola oil in emulsion-type sausages resulted in products with high emulsion stability and improved textural properties. science.gov Furthermore, incorporating canola oil into biopolymer-based films, such as those made from sodium alginate and gelatin, has been shown to enhance their water vapor barrier and mechanical properties. science.gov
Development of Bio-based Surfactants from Canola Oil Fatty Acids
There is a growing demand for sustainable, bio-based surfactants to replace petroleum-derived alternatives. acs.orgth-koeln.de Canola oil, with its renewable origin and specific fatty acid profile, serves as a valuable feedstock for the synthesis of these next-generation surfactants. researchgate.net
A multi-step chemical process has been developed to synthesize a sulfonate-based anionic surfactant from canola oil specifically for enhanced oil recovery (EOR). researchgate.net This process involves transesterification, hydrogenation, ethoxylation, and finally sulfonation to create a surfactant molecule that is effective in high-temperature and high-salinity reservoir conditions. researchgate.net
Microbial production offers another promising route for developing bio-based surfactants. A bacterial consortium, designated BS14, isolated from an Antarctic environment, was found to efficiently produce biosurfactants when cultured with canola oil as the substrate. nih.gov Through process optimization, researchers were able to maximize the biosurfactant yield. nih.gov
Table 4: Optimization of Biosurfactant Production from Canola Oil
| Parameter | Optimal Value | Result | Source |
|---|---|---|---|
| Salinity | 0.13% | \multirow{3}{}{Highest biosurfactant yield of 14.06 mg/mL} | \multirow{3}{}{ nih.gov} |
| pH | 7.30 |
These studies highlight the potential to create tailored bio-surfactants from canola oil fatty acids for specialized applications, ranging from oil recovery to consumer products. The ability to produce these compounds through both chemical synthesis and green biotechnological routes underscores their versatility and importance in the growing bio-economy. researchgate.netnih.gov
This compound Esters as Biofuel Components
This compound esters, specifically Fatty Acid Methyl Esters (FAME), are significant components in the production of biodiesel, a renewable and biodegradable alternative to conventional petroleum-based diesel. ontosight.aicore.ac.uk The composition of canola oil, rich in unsaturated fatty acids such as oleic acid, linoleic acid, and linolenic acid, makes it a prime feedstock for high-quality biodiesel. ontosight.airesearchgate.net The resulting biodiesel from canola oil exhibits favorable properties, including a high cetane number and low viscosity, which are comparable to petroleum diesel standards. ontosight.ai
The primary method for converting canola oil into biodiesel is transesterification. This chemical process involves reacting the triglycerides in canola oil with a short-chain alcohol, most commonly methanol (B129727), in the presence of a catalyst to produce fatty acid methyl esters (FAME) and glycerol as a byproduct. dergipark.org.trmdpi.com
The stoichiometric reaction requires a 3:1 molar ratio of alcohol to triglyceride. However, in practice, a higher molar ratio is often used to drive the reaction towards completion and maximize the ester yield in a shorter timeframe. dergipark.org.tr Catalysts for this reaction can be acidic, basic (alkali), or enzymatic. Alkali catalysts, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are widely used due to their high efficiency and cost-effectiveness. dergipark.org.trukzn.ac.za
The production process generally involves several stages:
Pre-treatment : Crude canola oil may be heated to remove impurities. mdpi.com
Reaction : The oil is mixed with the alcohol-catalyst solution and heated under agitation. The reaction converts triglycerides into diglycerides, then to monoglycerides, and finally to FAME and glycerol. mdpi.comscispace.com
Separation : After the reaction, the mixture is allowed to settle. The denser glycerol separates at the bottom, while the lighter FAME (biodiesel) layer forms at the top and is decanted. core.ac.uk
Purification : The raw biodiesel is washed, typically with water, to remove any residual catalyst, soap, methanol, or glycerol, resulting in a purified B100 biodiesel product. core.ac.ukmdpi.com
Research has focused on optimizing reaction parameters to maximize biodiesel yield. Key variables include the alcohol-to-oil molar ratio, catalyst concentration, reaction temperature, and reaction time. dergipark.org.trbiosciencejournal.net
Table 1: Optimal Conditions for Canola Oil Transesterification
| Study / Catalyst | Alcohol-to-Oil Molar Ratio | Catalyst Conc. (% w/w) | Temperature (°C) | Time (min) | Max. Yield (%) |
| Karabas et al. (KOH) dergipark.org.tr | 8:1 (Methanol) | 1.0 | 50 | 60 | 98.0 |
| Revathi et al. (KOH) biosciencejournal.net | Not specified | Not specified | ~35-57 | 1440 (24h) | 93.7 |
| Research (NaOH) ukzn.ac.za | Not specified | Not specified | Not specified | Not specified | 95.8 |
| Research (KOH) ukzn.ac.za | Not specified | Not specified | Not specified | Not specified | 94.8 |
Research on Cold Flow Properties and Oxidative Stability of this compound Methyl Esters (FAME)
Two critical parameters determining the viability of biodiesel in various climates and storage conditions are its cold flow properties and oxidative stability.
Cold Flow Properties The performance of biodiesel at low temperatures is defined by its cold flow properties, such as Cloud Point (CP), Pour Point (PP), and Cold Filter Plugging Point (CFPP). frontiersin.org Canola oil's high content of unsaturated fatty acids generally results in biodiesel with better low-temperature performance compared to biodiesels derived from more saturated fats like animal tallow. researchgate.netdergipark.org.tr However, the presence of long-chain saturated FAMEs can lead to the formation of crystals at low temperatures, which can clog fuel lines and filters. frontiersin.orgicj-e.org
The unsaturated fatty acid methyl ester (UFAME) content in canola methyl ester (CME) is high, around 88.62%, which contributes to a low CFPP of approximately -10°C to -14°C. icj-e.org Research shows that blending canola methyl ester with other biodiesels or using additives can further enhance these properties. For instance, blending castor oil methyl ester with canola methyl ester has been studied to improve low-temperature performance. frontiersin.orgfrontiersin.org
Table 2: Cold Flow Properties of Canola Methyl Ester (CME) and Blends
| Fuel Type | Cloud Point (CP) (°C) | Pour Point (PP) (°C) | Source |
| Canola Methyl Ester (CME) | -1 | -9 | frontiersin.org |
| 35% CME / 65% Castor Oil Methyl Ester | -6.50 | -14.14 | frontiersin.orgfrontiersin.org |
Oxidative Stability The high degree of unsaturation in canola oil FAME, particularly the presence of polyunsaturated linoleic and linolenic acids, makes it susceptible to oxidation during storage. scispace.comscirp.org Oxidation can lead to the formation of peroxides, acids, and polymers, which can degrade fuel quality and cause engine problems.
To mitigate this, antioxidants are often added to canola biodiesel. Studies have investigated the effectiveness of phenolic antioxidants like 2,6-di-tert-butyl-p-cresol (BHT) and 6,6-di-tert-butyl-2,2'-methylendi-p-cresol (BPH). Research demonstrates that adding these antioxidants significantly increases the oxidation induction period, a key measure of stability. scispace.com One study found that adding BPH at a concentration of 100 ppm increased the induction period of canola methyl ester from 5.53 hours to 6.93 hours, proving more effective than BHT at the same concentration. scispace.com The effectiveness of these antioxidants can be influenced by storage temperature and duration. scispace.com
Table 3: Effect of Antioxidants on Oxidative Stability of Canola Methyl Ester (CME)
| Antioxidant | Concentration (ppm) | Induction Period (hours) | Source |
| None (Neat CME) | 0 | 5.53 | scispace.com |
| BHT | 100 | 6.14 | scispace.com |
| BPH | 100 | 6.93 | scispace.com |
This compound Derivatives in Advanced Coating and Resin Formulations
The chemical structure of canola oil fatty acids provides a versatile platform for developing environmentally friendly polymers for coatings and resins. The unsaturation in the fatty acid chains can be chemically modified to create monomers for polymerization. scirp.orgspringerprofessional.de
One major application is in the synthesis of alkyd resins. These are polyesters created by reacting polyols, dibasic acids, and fatty acids or oils. Canola oil has been successfully used to synthesize alkyd resins, which can then be further modified with acrylic monomers to enhance their properties for coating applications. researchgate.net
Another approach involves acrylation. Acrylated canola oil can be prepared and used as a biobased resin for solvent-free wood coatings. mdpi.com These acrylated vegetable oils can be crosslinked using UV radiation, and their properties can be tailored by blending with other biobased monomers like propoxylated glycerol triacrylate (GPT). The addition of such monomers can significantly increase the mechanical strength and crosslink density of the final coating. mdpi.com
Furthermore, canola oil derivatives are used to create polyols, which are key components in polyurethane (PU) systems. researchgate.netresearchgate.net By functionalizing the fatty acids through processes like epoxidation followed by ring-opening, polyols suitable for polyurethane coatings can be produced. researchgate.net These biobased coatings are gaining attention as sustainable alternatives to traditional petroleum-based systems, helping to reduce the reliance on volatile organic compounds (VOCs). google.compan.pl
Functionalization of Canola Oil Fatty Acids for Specialized Industrial Applications
The reactive sites on canola oil fatty acids—namely the double bonds and the ester groups—allow for a wide range of chemical modifications to produce value-added industrial chemicals. scirp.orgresearchgate.net This process, known as functionalization, transforms the oil into a variety of useful derivatives.
A primary method of functionalization is epoxidation , where the carbon-carbon double bonds in the unsaturated fatty acid chains (like oleic and linoleic acid) are converted into epoxy (oxirane) rings. researchgate.netmdpi.com This is typically achieved using a peroxy acid. The resulting epoxidized canola oil is a key intermediate used as a plasticizer and stabilizer for polymers like PVC. researchgate.net
The epoxy rings are highly reactive and can undergo subsequent ring-opening reactions . This step can introduce various functional groups, such as hydroxyl groups, to create polyols. researchgate.netresearchgate.net These canola oil-based polyols are valuable precursors for manufacturing a range of polymers, including polyurethanes used in foams, elastomers, and coatings. researchgate.net
Other functionalization methods include:
Ozonolysis : This process cleaves the double bonds to produce shorter-chain mono- and dicarboxylic acids, which serve as building blocks for various polymers. researchgate.netmdpi.com
Hydroformylation : This reaction introduces aldehyde groups, which can be further converted into other functionalities. scirp.org
Esterification/Transesterification : Beyond biodiesel, these reactions can produce a variety of esters used as biolubricants, solvents, and plasticizers. scirp.org
Through these chemical pathways, canola oil fatty acids are transformed into a diverse portfolio of functional molecules, providing a renewable feedstock for lubricants, surfactants, polymers, and other specialty chemicals. scirp.orgmdpi.com
Environmental Fate and Bioremediation of Canola Oil Fatty Acids
Biodegradation Pathways of Canola Oil Fatty Acids in Soil and Water Ecosystems
Canola oil is recognized as a readily biodegradable substance, with studies indicating that under optimal conditions, it can achieve 70-100% degradation within 28 days. greenmatch.co.uk The primary mechanism for this breakdown in soil and aquatic environments is microbial activity. The process begins with the enzymatic hydrolysis of the oil's triglycerides, which releases free fatty acids and glycerol (B35011). nih.govresearchgate.net These fatty acids then serve as a nutrient source for various microorganisms, which further break them down through metabolic pathways. nih.gov For derivatives like fatty acid methyl esters (FAME), which are components of biodiesel derived from canola oil, biodegradation follows a similar multi-step process, starting with de-esterification to yield free fatty acids and methanol (B129727), followed by the degradation of the fatty acids. lyellcollection.org
A diverse range of microorganisms is capable of degrading canola oil and its constituent fatty acids. The specific communities involved can vary depending on the environmental conditions, such as the presence of oxygen and temperature. Both bacteria and fungi play significant roles in this process.
In anaerobic environments, bacteria from the families Syntrophomonadaceae and Syntrophaceae are known to degrade long-chain fatty acids in conjunction with methanogens. nih.gov More recent research using genome-centric metatranscriptomics on anaerobic systems degrading oleate (B1233923) (a primary fatty acid in canola oil) identified novel degrading microbes, including Spirochaetota sp., Smithellaceae sp., and Desulfomonilia sp. nih.gov
In aerobic and cold environments, specific bacterial strains have been identified for their high efficiency in breaking down canola oil. For instance, the cold-adapted Antarctic bacterium Rhodococcus sp. AQ5-07 has demonstrated considerable degradation of waste canola oil. ejbiotechnology.info Other Antarctic consortia have also been shown to be effective, containing bacteria such as Arthrobacter spp., Sphingomonas sp., and Shewanella sp. nih.gov Other identified degraders include Pseudomonas fluorescens, Candida parapsilosis, Burkholderia arboris, and the yeast Yarrowia lipolytica. researchgate.netresearchgate.net Wastewater from canola oil processing facilities is a rich source for isolating such microbes, particularly lipase-producing actinobacteria like Streptomyces species. nih.gov
Table 1: Microbial Communities Involved in Canola Oil Fatty Acid Degradation
| Microbial Group | Specific Examples | Environment/Source |
|---|---|---|
| Bacteria | Syntrophomonadaceae family | Anaerobic |
| Bacteria | Syntrophaceae family | Anaerobic |
| Bacteria | Spirochaetota sp. | Anaerobic |
| Bacteria | Smithellaceae sp. | Anaerobic |
| Bacteria | Desulfomonilia sp. | Anaerobic |
| Bacteria | Rhodococcus sp. | Aerobic, Cold-adapted |
| Bacteria | Arthrobacter spp. | Aerobic, Cold-adapted |
| Bacteria | Pseudomonas fluorescens | Fatty Waste |
| Bacteria | Burkholderia arboris | Wastewater |
| Yeast/Fungi | Candida parapsilosis | Fatty Waste |
| Yeast/Fungi | Yarrowia lipolytica | Wastewater |
Lipolysis : This initial step involves the hydrolysis of triacylglycerols, the main components of canola oil. Extracellular lipases secreted by microorganisms cleave the ester bonds, releasing free fatty acids and glycerol. researchgate.netnih.gov
Activation : Before the fatty acids can be broken down for energy, they must be "activated." This reaction, catalyzed by the enzyme fatty acyl-CoA synthetase, attaches the fatty acid to coenzyme A (CoA), forming a fatty acyl-CoA molecule. wikipedia.orgfrontiersin.org This step prepares the fatty acid for transport and subsequent oxidation.
β-Oxidation : This is the core process of fatty acid catabolism. wikipedia.org Inside the microbial cell, the fatty acyl-CoA chain is sequentially broken down in a cycle that removes two-carbon units in the form of acetyl-CoA. lyellcollection.orgwikipedia.org Key enzymes in this cyclic pathway include fatty acyl-CoA oxidase and a multifunctional enzyme that catalyzes hydration and dehydrogenation steps. frontiersin.org The acetyl-CoA produced can then enter central metabolic pathways like the citric acid cycle to generate energy. wikipedia.orgwikipedia.org
While saturated fatty acids can enter the β-oxidation pathway directly, unsaturated fatty acids, which are abundant in canola oil, require additional auxiliary enzymes to handle the double bonds before they can be fully degraded. frontiersin.org Another enzymatic pathway, known as enzymatic oxidation, involves lipoxygenase enzymes that can incorporate oxygen into polyunsaturated fatty acids to form fatty acid hydroperoxides. researchgate.net
Table 2: Key Enzymes in Fatty Acid Biodegradation
| Enzyme | Stage | Function |
|---|---|---|
| Lipase (B570770) | Lipolysis | Hydrolyzes triacylglycerols into free fatty acids and glycerol. researchgate.net |
| Fatty Acyl-CoA Synthetase | Activation | Activates fatty acids by linking them to Coenzyme A. frontiersin.org |
| Fatty Acyl-CoA Oxidase | β-Oxidation | Catalyzes the first dehydrogenation step in the β-oxidation cycle. frontiersin.org |
| Lipoxygenase | Enzymatic Oxidation | Incorporates molecular oxygen into polyunsaturated fatty acids. researchgate.net |
Abiotic Degradation of Canola Oil Fatty Acids
In addition to biological breakdown, canola oil fatty acids are subject to abiotic degradation processes, primarily driven by light and water. These processes can alter the chemical structure of the fatty acids, affecting their fate and transport in the environment.
Unsaturated fatty acids, which constitute over 90% of canola oil's fatty acid profile, are particularly susceptible to photo-oxidation. nih.gov This process is a primary pathway for abiotic degradation and is initiated by light. researchgate.netnih.gov The mechanism typically involves a photosensitizer, such as chlorophyll (B73375) naturally present in the oil, which absorbs light energy. researchgate.netresearcherslinks.com
The energized sensitizer (B1316253) molecule transfers this energy to molecular oxygen (triplet oxygen, ³O₂), converting it into the highly reactive singlet oxygen (¹O₂). researchgate.net Singlet oxygen does not require a free-radical chain reaction; instead, it directly attacks the double bonds of unsaturated fatty acids like oleic, linoleic, and linolenic acid. nih.govresearchgate.net This reaction leads to the formation of primary oxidation products called hydroperoxides. researcherslinks.comresearchgate.net These hydroperoxides are unstable and can subsequently decompose into a variety of smaller, often volatile, secondary oxidation products, including aldehydes, ketones, and alcohols. researchgate.net This process is a major cause of rancidity in oils and contributes to their chemical transformation in the environment. nih.govresearchgate.net
The ester linkages in the triacylglycerol structure of canola oil and its derivatives (like FAME in biodiesel) are susceptible to hydrolysis, particularly in aquatic environments. acs.org This chemical reaction involves the breaking of the ester bond by water, which results in the decomposition of the molecule into its constituent free fatty acids and alcohol (glycerol for triglycerides, methanol for FAME). lyellcollection.orgacs.org
Canola Oil Fatty Acids in Waste Stream Valorization and Bioremediation
The biodegradability of canola oil fatty acids and their ability to serve as a rich carbon source for microbial growth make them a valuable resource in waste stream valorization and bioremediation efforts. Waste canola oil, such as used cooking oil, is increasingly being explored as a low-cost substrate for producing high-value bioproducts.
A significant application is in the production of biosurfactants, which are microbially produced surface-active compounds with uses in environmental cleanup. mdpi.com For example, the bacterium Pseudomonas aeruginosa can efficiently utilize waste canola oil to produce rhamnolipids, a type of potent biosurfactant. nih.govresearchgate.net These rhamnolipids can, in turn, be used in the bioremediation of sites contaminated with hydrocarbons by increasing the bioavailability of the pollutants to degrading microbes. nih.gov Similarly, various yeasts and bacterial consortia can be cultivated on waste canola oil streams to generate other biosurfactants and useful enzymes like lipases. nih.govmdpi.comsemanticscholar.org
This approach represents a key principle of the circular economy, where a waste product from the food industry is upcycled into a valuable product for environmental applications. semanticscholar.org The use of cold-adapted bacteria, such as Rhodococcus species that thrive on canola oil, also holds promise for the practical bioremediation of lipid-contaminated sites in cold regions. ejbiotechnology.info By harnessing specific microbial pathways, waste canola oil fatty acids can be diverted from landfills and sewers, mitigating pollution and creating sustainable bioproducts. semanticscholar.org
Utilization of this compound-Rich Wastes for Biogas Production
Wastes rich in canola oil fatty acids, such as de-oiled cakes and crude canola oil, are viable substrates for biogas production through anaerobic digestion (AD). dergipark.org.trekb.eg This biological process converts organic materials into a mixture of methane (B114726) (CH₄) and carbon dioxide (CO₂), known as biogas, which serves as a renewable energy source.
The high content of proteins and residual oils in canola meal makes it a suitable substrate for biogas production. Proteins and oils have a higher specific methane production potential compared to carbohydrates. For instance, the co-digestion of canola oil with wastewater has been shown to produce a high methane yield. ekb.egekb.eg In one study, the biogas production varied from 620.12 to 1569.20 liters per kilogram of organic total solids (oTS), with the highest production of 47 liters per day and a methane content of 69.19% at a specific organic loading rate. ekb.egekb.eg
De-oiled canola cakes are also effective substrates for anaerobic digestion. dergipark.org.tr Research has shown that the substrate concentration affects biogas production, with a 20% total solids concentration yielding the best results in terms of total solids, volatile solids, and chemical oxygen demand removal, leading to increased biogas generation. dergipark.org.tr The C/N ratio is a crucial parameter for successful AD, and co-digesting canola meal with other substrates like dairy manure can help optimize this ratio and potentially increase biogas production. However, high concentrations of canola meal in co-digestion with dairy manure can lead to elevated levels of volatile fatty acids (VFAs), which may inhibit the methanogenic process.
The biological methane potential (BMP) of rapeseed meal has been determined to be approximately 0.450 m³/kg of volatile solids (VS). researchgate.net The efficiency of biogas production from these wastes can be influenced by various factors, including substrate physicochemical composition, process conditions like temperature and pH, and the microbial consortia involved. researchgate.net While fats and oils offer high methane potential, their digestion can be hindered by hydrophobicity, leading to floating and foaming, and the accumulation of long-chain fatty acids (LCFAs) that can be toxic to microbial communities. researchgate.net
Table 1: Biogas Production from Canola Oil-Rich Wastes
| Feedstock | Co-substrate | Methane Yield | Key Findings | Reference |
|---|---|---|---|---|
| Canola Oil | Wastewater | Up to 47 L/day (69.19% CH₄) | High methane potential; production varies with organic loading rate. | ekb.egekb.eg |
| Rapeseed Oil Cake | - | - | Optimal biogas production at 20% total solids concentration. | dergipark.org.tr |
| Rapeseed Meal | - | 0.450 m³/kg VS | High biological methane potential. | researchgate.net |
| Canola Meal | Dairy Manure | 83 L CH₄/kg VS (100% canola) | Co-digestion can decrease yield due to VFA inhibition. |
Application of this compound Derivatives in Soil Remediation Technologies
Derivatives of canola oil fatty acids, particularly fatty acid methyl esters (FAMEs), have shown potential in the remediation of contaminated soils. univarsolutions.comresearchgate.net These derivatives are biodegradable, have low volatile organic compound (VOC) content, and are non-toxic, making them an environmentally friendlier option compared to some conventional remediation agents. univarsolutions.com
One significant application is in the treatment of soils contaminated with hydrophobic pollutants like polycyclic aromatic hydrocarbons (PAHs). Vegetable oils, including canola oil, act as a strong sorption medium for these compounds. researchgate.net The fatty acids from the oil can diffuse into soil micropores that are inaccessible to bacteria, enhancing the desorption and extraction of PAHs. researchgate.net FAMEs have been found to be more efficient in removing PAHs from contaminated soils than some synthetic surfactants. researchgate.net
A novel application involves the synthesis of a polymer from canola oil and sulfur for mercury remediation. nih.gov This canola oil polysulfide can effectively capture mercury from contaminated soil. nih.gov In experiments, the polymer particles turned black upon reacting with floured mercury in soil, indicating successful binding. nih.gov This polymer was also effective in removing soluble mercury from aqueous solutions, capturing approximately 90% of the mercury in a single treatment. nih.gov
Furthermore, solvents containing canola oil have been explored for in-situ extraction of volatile fatty acids (VFAs) during anaerobic digestion, which can be considered a form of resource recovery and waste management. sun.ac.za However, the use of canola oil in these solvent systems can sometimes lead to emulsification. sun.ac.za
Table 2: Application of this compound Derivatives in Soil Remediation
| Derivative/Application | Pollutant | Mechanism | Efficiency | Reference |
|---|---|---|---|---|
| Fatty Acid Methyl Esters (FAMEs) | Polycyclic Aromatic Hydrocarbons (PAHs) | Enhanced desorption and extraction | More efficient than some synthetic surfactants. | researchgate.net |
| Canola Oil Polysulfide | Mercury (Hg) | Sorption/Binding | ~90% removal of soluble mercury from water. | nih.gov |
Environmental Monitoring and Analytical Detection of this compound Metabolites
Analytical Detection of this compound Metabolites in Environmental Samples
The detection and quantification of this compound metabolites in environmental samples are crucial for understanding their fate and transport. Various analytical techniques are employed for this purpose, with chromatographic methods being the most common.
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for the analysis of fatty acids and their derivatives. plos.orgresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying fatty acid methyl esters (FAMEs) in various matrices. plos.orgresearchgate.net For instance, GC-MS has been used to determine the fatty acid composition of canola oil, identifying major components like oleic acid, linoleic acid, and linolenic acid. plos.orgmdpi.com The process typically involves transesterification of the fatty acids to FAMEs prior to analysis. plos.org
Liquid chromatography coupled with mass spectrometry (LC-MS) is another key analytical tool. aocs.org High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS) allows for the direct analysis of wax esters and other fatty components in canola oil with minimal sample preparation. chromatographyonline.comspectroscopyonline.com This method can identify a range of wax esters and triglycerides. chromatographyonline.com LC-MS/MS has also been utilized to quantify oxidized fatty acid metabolites, known as oxylipins, in various vegetable oils, including canola oil. nih.gov
Other techniques include near-infrared reflectance (NIR) spectroscopy, which has shown potential for the rapid determination of fatty acid composition in canola seeds. researchgate.net
Table 3: Analytical Techniques for this compound Metabolites
| Analytical Technique | Target Metabolites | Sample Type | Key Features | Reference |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Fatty Acid Methyl Esters (FAMEs) | Vegetable Oils | Accurate quantification of major fatty acids. | plos.orgresearchgate.net |
| High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) | Wax Esters, Triglycerides | Canola Oil | Direct analysis with simple sample preparation. | chromatographyonline.comspectroscopyonline.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Oxylipins | Vegetable Oils | Sensitive quantification of oxidized metabolites. | nih.gov |
| Near-Infrared Reflectance (NIR) Spectroscopy | Fatty Acids (Oleic, Linoleic, Linolenic) | Canola Seeds | Rapid and reliable determination. | researchgate.net |
Persistence and Mobility of this compound Transformation Products
The environmental persistence and mobility of transformation products of canola oil fatty acids are influenced by their physicochemical properties and susceptibility to degradation processes. The primary transformation products in the environment are free fatty acids and their subsequent metabolites.
Triglycerides of fatty acids, the main components of canola oil, are expected to be essentially immobile in soil. wiley.com However, their transformation products, such as free fatty acids, can have different mobility characteristics. wiley.com Fatty acid methyl esters (FAME), which are derivatives of canola oil fatty acids, have low aqueous solubility and low volatility, suggesting low mobility. concawe.eulyellcollection.org They are likely to exist as a light non-aqueous phase liquid (LNAPL) in the subsurface, with a potentially long-lived but relatively immobile source. concawe.eu
The persistence of these compounds is largely determined by their biodegradability. Canola oil fatty acids and their esters are readily biodegradable under both aerobic and anaerobic conditions. concawe.eulyellcollection.orgresearchgate.net The metabolism of glyceride esters begins with de-esterification to form free fatty acids and glycerol, a reaction catalyzed by lipase enzymes found in many microorganisms. lyellcollection.org These free fatty acids are then typically degraded through β-oxidation. jmb.or.kr
Studies have shown that the biodegradation of rapeseed methyl esters is faster with activated sludge as an inoculum compared to groundwater, indicating that the microbial community plays a significant role. lyellcollection.org However, the hydrolysis of esters can also be a non-biological process. researchgate.net While canola oil fatty acids are biodegradable, their degradation can deplete electron acceptors and nutrients in the subsurface, which could potentially extend the time required for the degradation of other co-contaminants like petroleum diesel. concawe.eulyellcollection.org The European Food Safety Authority (EFSA) has noted that while potassium salts of free fatty acids show low persistence in soil incubations, data gaps exist regarding the soil mobility of the free fatty acid metabolites of triglycerides. wiley.com
Table 4: Environmental Persistence and Mobility of this compound Transformation Products
| Transformation Product | Mobility in Soil | Persistence | Degradation Pathway | Reference |
|---|---|---|---|---|
| Triglycerides | Essentially immobile | Low (biodegradable) | Hydrolysis to free fatty acids and glycerol | wiley.comlyellcollection.org |
| Free Fatty Acids | Varies (data gap for some) | Low (biodegradable) | β-oxidation | wiley.comjmb.or.kr |
| Fatty Acid Methyl Esters (FAMEs) | Low (LNAPL) | Low (readily biodegradable) | De-esterification, then β-oxidation | concawe.eulyellcollection.org |
Future Directions and Emerging Research in Canola Oil Fatty Acid Science
Integration of Omics Technologies in Canola Oil Fatty Acid Research (Genomics, Proteomics, Lipidomics)
The integration of "omics" technologies, including genomics, proteomics, and lipidomics, is revolutionizing our understanding of this compound biosynthesis and regulation. These high-throughput approaches provide a comprehensive, systems-level view of the complex biological processes involved in oil production in oilseed crops like Brassica napus. nih.govresearchgate.net
Genomics: The sequencing of the rapeseed genome has provided a foundational resource for identifying genes and regulatory networks that control fatty acid composition. nih.govresearchgate.net Genome-wide association studies (GWAS) have been instrumental in pinpointing genetic variations associated with desirable traits, such as increased oleic acid content. mdpi.com For instance, a new quantitative trait locus (QTL) on chromosome A9 has been identified that can increase oleic acid content by 3-5%. mdpi.com By combining GWAS with transcriptome-wide association studies (TWAS), researchers are uncovering the genetic basis of seed oil content. frontiersin.org
Proteomics and Transcriptomics: These technologies allow for the large-scale study of proteins and gene expression, respectively. Studies have shown that enzymes involved in starch metabolism and glycolysis are more abundant in B. napus compared to other crops, which may contribute to its higher oil content. nih.govresearchgate.net Key regulators of lipid synthesis, such as LEC2, LEC1, WRI1, FUS3, and ABI3, have been identified through integrated transcriptomic and proteomic analyses. researchgate.net Multi-omics co-expression networks have further highlighted hub genes and proteins that play critical roles in seed lipid synthesis. researchgate.net
Lipidomics: This branch of omics focuses on the comprehensive analysis of lipids in a biological system. Lipidomics studies, in conjunction with other omics data, help to create a detailed picture of acyl lipid metabolism and carbon metabolism in canola seeds. nih.gov This integrated approach is crucial for understanding the molecular mechanisms that govern oil anabolism. mdpi.com
The synergy of these omics technologies is paving the way for knowledge-driven crop improvement. nih.gov By identifying key genes and regulatory factors, scientists can develop strategies for breeding canola varieties with enhanced oil yield and specific fatty acid profiles. mdpi.comnih.gov
Development of Predictive Models for this compound Metabolism and Accumulation
Researchers are developing sophisticated predictive models to better understand and forecast the metabolism and accumulation of fatty acids in canola seeds. These models integrate various data types to simulate the complex biochemical processes involved.
A large-scale model of cellular metabolism in developing rapeseed embryos, known as bna572, has been used to analyze carbon allocation into seed storage products like oil and protein. nih.gov By simulating different scenarios, such as the trade-off between oil and protein synthesis, the model can identify key metabolic phases and pathway usage. nih.gov For example, the model predicts that glycolytic reactions are highly responsive to changes in oil synthesis, while mitochondrial ATP production is more closely linked to protein synthesis. nih.gov
These in silico approaches are valuable for:
Identifying rate-limiting steps in fatty acid biosynthesis.
Predicting the impact of genetic modifications on oil composition.
Optimizing crop management practices to enhance oil yield and quality.
Furthermore, predictive models are being developed to assess the impact of environmental factors, such as weather conditions, on canola quality parameters, including fatty acid content. bac-lac.gc.ca While the predictability for individual fatty acids can be moderate due to complex interactions, these models are valuable tools for producers and breeders. bac-lac.gc.ca The development of near-infrared spectroscopy (NIRS) calibration models also offers a rapid and non-destructive method for predicting fatty acid composition in canola seeds. researchgate.net
Novel Catalytic Systems for this compound Valorization
The transformation of canola oil fatty acids into valuable biofuels and biolubricants is a key area of research, with a focus on developing novel and sustainable catalytic systems. rsc.orgmdpi.com These efforts aim to replace traditional, energy-intensive methods with greener alternatives. rsc.org
One innovative approach is the use of chemo-enzymatic cascades. This methodology combines biocatalysis with continuous-flow technology for the sustainable conversion of canola oil into hydrocarbons suitable for fuel. rsc.org The process involves:
Enzymatic hydrolysis of canola oil using lipases to produce free fatty acids with high efficiency. rsc.org
Continuous-flow heterogeneous catalytic hydrogenation using a Pd/C catalyst to create saturated fatty acids, or ozonolysis to produce mono- and dicarboxylic acids. rsc.org
Enzymatic photodecarboxylation to generate long- and medium/short-chain alkanes. rsc.org
This cascade approach significantly reduces reaction time, waste, and energy consumption. rsc.org
Researchers are also exploring various heterogeneous catalysts for the transesterification of canola oil to produce biodiesel and biolubricants. mdpi.comresearchgate.netacs.orgacs.org Some promising catalysts include:
Sodium methoxide: Shows high effectiveness in the transesterification of canola fatty acid methyl esters (FAMEs). mdpi.com
Lithium-doped Titanium Dioxide (Li/TiO2): A novel heterogeneous catalyst prepared via impregnation. researchgate.net
Biochar-based catalysts: Sulfonated biochar has been investigated for its catalytic performance in transesterification. acs.org
Potassium Hydroxide (B78521) on Magnesium Oxide (KOH/MgO): This supported catalyst has demonstrated high conversion rates of canola oil to FAMEs. acs.org
These advanced catalytic systems are crucial for the economic viability and environmental sustainability of canola oil valorization, contributing to the development of renewable energy sources. rsc.org
Advanced Characterization of this compound Assemblies and Interactions
Modern analytical techniques are providing unprecedented insights into the molecular assemblies and interactions of canola oil fatty acids. Fluorescence spectroscopy, for example, is a powerful tool for characterizing the composition of canola oil extracted by different methods. plos.org
Studies using fluorescence spectroscopy have revealed that:
Canola oil extracted by cold press and chemical methods contains valuable components like vitamin E, beta-carotene, and chlorophylls, which are often absent in commercially refined oils. plos.org
An emission band at 440 nm in commercial oils is indicative of oxidized products of vitamin E isomers and fatty acids. plos.org
The thermal stability of cold-pressed canola oil can be assessed, showing that it retains much of its natural molecular composition up to 180°C. plos.org
Researchers are also synthesizing and characterizing novel molecular structures incorporating canola oil fatty acids. For instance, amphiphilic, ABA-type PEG-lipid telechelics have been created by conjugating natural fatty acids from canola oil with polyethylene (B3416737) glycol (PEG). rsc.orgresearchgate.net These telechelics can self-assemble into nanoparticles in solution, which have potential applications as drug carriers. rsc.orgresearchgate.net The characterization of these assemblies is carried out using techniques like ¹H NMR, FTIR, GPC, transmission electron microscopy (TEM), and dynamic light scattering (DLS). rsc.orgresearchgate.net
Understanding these assemblies and interactions at the molecular level is critical for designing new functional materials and for optimizing the stability and nutritional properties of canola oil in various applications.
Exploration of Minor this compound Components and Their Research Significance
While the major fatty acids in canola oil, such as oleic, linoleic, and alpha-linolenic acids, are well-studied, there is growing interest in the minor fatty acid components and other bioactive compounds. researchgate.netmdpi.com These minor constituents, although present in small quantities, can have significant impacts on the oil's quality, stability, and health-promoting properties. researchgate.net
Minor fatty acids found in canola oil include:
Palmitic acid
Stearic acid
Arachidic acid
Behenic acid
Eicosenoic acid
Erucic acid (in trace amounts in canola-quality oil)
Palmitoleic acid
Beyond fatty acids, crude canola oil contains other important minor components:
Tocopherols (Vitamin E): Natural antioxidants that contribute to the oil's stability. researchgate.netopenagriculturejournal.com Refining processes can lead to a loss of these beneficial compounds. researchgate.netresearchgate.net
Phytosterols: Compounds like β-sitosterol and campesterol (B1663852) have been linked to cholesterol-lowering effects. researchgate.net
Phenolic Compounds: Including sinapic acid and vanillic acid, which possess antioxidant properties. mdpi.com
Carotenoids: Pigments that also act as antioxidants. openagriculturejournal.com
Research into these minor components is significant for several reasons:
Nutritional Value: Many of these compounds have health benefits, and preserving them during processing is a key goal. researchgate.netresearchgate.net Minimal refining methods are being explored to retain more of these healthy constituents. researchgate.net
Oil Stability: The presence and interaction of these minor components influence the oxidative stability and shelf-life of the oil. researchgate.net
Authentication and Quality Control: The profile of minor components can be used to verify the authenticity and quality of canola oil.
Future research will likely focus on developing advanced extraction and refining techniques that preserve these valuable minor components, further enhancing the nutritional and functional properties of canola oil.
Q & A
Basic Research Questions
Q. What are the standard methodologies for analyzing the fatty acid composition of canola oil, and how do they differ in precision?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying fatty acids, offering high resolution for distinguishing isomers like oleic (C18:1), linoleic (C18:2), and α-linolenic (C18:3) acids . Near-infrared spectroscopy (NIRS) provides rapid, non-destructive analysis but requires calibration against wet chemistry or GC-MS data for accuracy . For reproducibility, follow protocols such as those in the USP standards, which specify erucic acid limits (<2.0%) and refractive index ranges (1.465–1.467 at 40°C) .
Q. How does the Bligh & Dyer method optimize lipid extraction from canola oil for fatty acid profiling?
- Methodological Answer : The Bligh & Dyer method uses chloroform-methanol-water (2:1:0.8 v/v) to create a monophasic system, efficiently solubilizing lipids while minimizing degradation. After homogenization, dilution with chloroform and water separates lipids (chloroform phase) from non-lipids (methanol-water phase). This method ensures >95% lipid recovery in <10 minutes and is adaptable to tissues like seeds or animal muscle .
Q. What statistical approaches are recommended for analyzing variability in canola oil fatty acid data across studies?
- Methodological Answer : Use split-plot ANOVA designs to account for fixed effects (e.g., cultivar, fertilizer) and random effects (e.g., regional climate). Duncan’s multiple range test (α=0.05) is suitable for post-hoc comparisons of means, as demonstrated in studies evaluating oleic acid variability (e.g., 64.6% in 2022 vs. 63.5% 5-year mean) .
Advanced Research Questions
Q. How do environmental factors (e.g., temperature, drought) influence fatty acid desaturation and PUFA content in canola oil?
- Methodological Answer : Elevated temperatures during seed maturation reduce δ-6 desaturase activity, lowering α-linolenic acid (C18:3) synthesis. For example, drought conditions in 2022 decreased PUFA content by 0.8% (vs. 2021) and iodine value by 1.4 units, reflecting reduced unsaturation . Controlled growth chamber experiments with incremental temperature adjustments (+2°C increments) can isolate thermal effects on FAD2 gene expression .
Q. What experimental designs address contradictions in canola oil’s cardioprotective effects across clinical trials?
- Methodological Answer : Use crossover trials with isoenergetic diets to control confounding variables (e.g., 4-week interventions comparing high-oleic canola oil vs. Western diets). Monitor biomarkers beyond LDL-C, such as LDL oxidation rates (via thiobarbituric acid reactive substances, TBARS) and endothelial inflammation (e.g., CRP, IL-6). Genetic stratification (e.g., FADS1/FADS2 SNPs) can explain interindividual variability in ALA conversion to EPA/DHA .
Q. How does refining (e.g., neutralization, bleaching) alter canola oil’s sterol and fatty acid profiles?
- Methodological Answer : Neutralization reduces total sterols by 15–42% via saponification, while bleaching degrades tocopherols. GC-MS data show oleic acid remains stable (65.2–65.9%), but linolenic acid may oxidize if deodorization exceeds 240°C. Track 3-MCPD ester formation (via DGF C-VI 18 method) to assess thermal degradation .
Q. What genetic engineering strategies enhance oleic acid content in canola oil, and how are they validated?
- Methodological Answer : RNAi targeting FAD2 gene expression suppresses linoleic acid synthesis, increasing oleic acid to >80%. Validate using T3 transgenic lines with NIRS-calibrated oleic acid measurements and GC-MS confirmation. Field trials must assess yield trade-offs; e.g., high-oleic cultivars may have 5–10% lower seed yield under drought stress .
Q. How do interspecies differences in Δ-6 desaturase activity affect canola oil’s utility in animal feed studies?
- Methodological Answer : Broilers exhibit high Δ-6 desaturase activity, enabling efficient conversion of ALA to EPA/DHA. In 45-day trials, replacing 15% corn oil with canola oil increased muscle EPA by 12% but reduced ω-6 PUFA due to substrate competition. Use factorial designs (e.g., 4 diets with 0–15% canola oil) and GC analysis of adipose tissue .
Tables for Key Data Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
